molecular formula C19H27NO3 B10820774 Nateglinide D5

Nateglinide D5

Cat. No.: B10820774
M. Wt: 322.5 g/mol
InChI Key: OELFLUMRDSZNSF-ZBRYERADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nateglinide D5 is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27NO3

Molecular Weight

322.5 g/mol

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

OELFLUMRDSZNSF-ZBRYERADSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H]

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Nateglinide D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Nateglinide D5, a deuterated analog of the antidiabetic agent Nateglinide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into structured tables, outlines detailed experimental methodologies, and employs visualizations to illustrate key concepts and workflows.

Core Chemical Properties

This compound is a synthetic, isotopically labeled form of Nateglinide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic and metabolic studies of Nateglinide, particularly in analyses utilizing mass spectrometry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.

PropertyValueReference
Chemical Name N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d5[1]
Synonyms (2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid[2][3]
CAS Number 1227666-13-8[1][4]
Molecular Formula C₁₉H₂₂D₅NO₃
Molecular Weight 322.5 g/mol
Appearance Solid
Solubility Slightly soluble in chloroform and methanol. The non-deuterated form is freely soluble in methanol, ethanol, and chloroform, and practically insoluble in water.
Purity ≥99% deuterated forms (d₁-d₅)

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific, in-depth stability studies on this compound are not extensively published, its stability profile is expected to be comparable to that of Nateglinide.

Storage and Shelf-Life

Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions and observed stability are outlined below.

ParameterRecommendation/ObservationReference
Storage Temperature -20°C for long-term storage. Can be shipped at room temperature in the continental US. For non-deuterated Nateglinide, storage at 25°C (77°F) with excursions permitted to 15°C to 30°C (59°F to 86°F) is recommended.
Stability ≥ 4 years when stored at -20°C.
Container Dispense in a tight, light-resistant container.
Degradation Pathways

Forced degradation studies on non-deuterated Nateglinide have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions but is stable under other stress conditions like oxidation and thermal stress. The primary degradation pathway involves the hydrolysis of the amide bond. The deuteration on the phenyl ring in this compound is not expected to significantly alter these degradation pathways.

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_factors Factors Influencing this compound Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Acidic/Alkaline Conditions Temperature Temperature No Significant Degradation No Significant Degradation Temperature->No Significant Degradation Stable under thermal stress Light Light Light->No Significant Degradation Generally stable Oxidizing Agents Oxidizing Agents Oxidizing Agents->No Significant Degradation Stable Moisture Moisture Moisture->Hydrolysis Can facilitate hydrolysis

Caption: Factors influencing the chemical stability of this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the analysis and stability assessment of Nateglinide and its deuterated analog.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following protocol is based on studies conducted on non-deuterated Nateglinide.

Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate buffer (20 mM)

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1.0 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Alkali Hydrolysis: Dissolve this compound in a suitable solvent and add 1.0 M NaOH. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 30% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Expose solid this compound to dry heat at a specific temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize the degradation products using LC-MS/QTOF.

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating this compound from its potential degradation products. The following method is adapted from published literature on Nateglinide analysis.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of ammonium acetate buffer (20 mM, pH adjusted) and an organic modifier (e.g., methanol, acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 215 nm
Column Temperature Ambient or controlled (e.g., 22°C)

Experimental and Analytical Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of operations in stability testing and analysis.

Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Start Start Prepare this compound Samples Prepare this compound Samples Start->Prepare this compound Samples Forced Degradation Studies Forced Degradation Studies Prepare this compound Samples->Forced Degradation Studies HPLC Analysis HPLC Analysis Forced Degradation Studies->HPLC Analysis Separate Degradants LC-MS/QTOF Analysis LC-MS/QTOF Analysis HPLC Analysis->LC-MS/QTOF Analysis Identify Degradants Data Analysis Data Analysis LC-MS/QTOF Analysis->Data Analysis Report Generation Report Generation Data Analysis->Report Generation End End Report Generation->End

Caption: Experimental workflow for this compound stability assessment.

References

Nateglinide-D5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis for Nateglinide-D5, a deuterated internal standard for the quantification of Nateglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the analytical data, experimental protocols, and the biological context of Nateglinide.

Quantitative Data Summary

The certificate of analysis for Nateglinide-D5 provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found for this stable isotope-labeled compound.

Table 1: Identity and General Properties

ParameterSpecification
Chemical Name(2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
CAS Number1227666-13-8[1][2]
Molecular FormulaC₁₉H₂₂D₅NO₃[1][2]
Molecular Weight322.5 g/mol [1]
AppearanceA solid
SolubilityChloroform: slightly soluble, Methanol: slightly soluble

Table 2: Purity and Isotopic Enrichment

TestMethodResult
Chromatographic PurityHPLC>90%
Isotopic EnrichmentMass Spectrometry≥99% deuterated forms (d₁-d₅)
Identity Confirmation¹H-NMRConforms to structure
Identity ConfirmationMass SpectrometryConforms to structure

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of the analytical data presented in the certificate of analysis. The following sections outline the typical experimental protocols used for the characterization of Nateglinide-D5.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of Nateglinide and its deuterated analog.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 150 x 4.6 mm, 5.0 µm particle size) is frequently used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution, such as 0.05% trifluoroacetic acid or a phosphate buffer. The composition can be isocratic (e.g., acetonitrile and 0.05% trifluoroacetic acid in a 25:25, v/v ratio) or a gradient.

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.

  • Detection: UV detection at 210 nm is typically used.

  • Sample Preparation: A known concentration of Nateglinide-D5 is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected into the HPLC system.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of Nateglinide-D5 and determining its isotopic enrichment. It is often coupled with liquid chromatography (LC-MS/MS).

  • Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) is typically used.

  • Ionization: Electrospray ionization (ESI) in the positive mode is a common method.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and molecular weight of Nateglinide-D5. The relative intensities of the peaks corresponding to different deuterated forms (d₁ to d₅) are used to calculate the isotopic enrichment. Nateglinide-D5 is frequently used as an internal standard for the quantification of Nateglinide in biological samples.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Nateglinide-D5 by analyzing the chemical shifts and coupling patterns of the protons in the molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The Nateglinide-D5 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: The resulting spectrum is compared to the expected spectrum for Nateglinide, taking into account the absence of signals from the deuterated phenyl ring. The presence and integration of the remaining proton signals confirm the correct structure. Theoretical ¹H-NMR spectra can be predicted and compared with experimental data for detailed analysis.

Visualizations

Nateglinide Mechanism of Action

Nateglinide is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues. Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells. This process is glucose-dependent, meaning Nateglinide is more effective in the presence of elevated blood glucose levels.

The following diagram illustrates the signaling pathway of Nateglinide's action on pancreatic β-cells.

Nateglinide_Mechanism_of_Action cluster_extracellular Extracellular cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell via Glucose_in Glucose GLUT2->Glucose_in Metabolism Metabolism Glucose_in->Metabolism ATP ATP Metabolism->ATP Increases K_ATP_channel K-ATP Channel ATP->K_ATP_channel Closes Depolarization Depolarization K_ATP_channel->Depolarization Leads to Membrane Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Nateglinide Nateglinide Nateglinide->K_ATP_channel Binds and Closes

Caption: Nateglinide's mechanism of action on pancreatic β-cells.

Experimental Workflow for Nateglinide-D5 Analysis

The analysis of Nateglinide-D5 as an internal standard in a biological matrix typically follows a standardized workflow. This ensures accurate and reproducible quantification of the unlabeled drug.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Addition of Nateglinide-D5 (Internal Standard) Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (e.g., Protein Precipitation, Extraction) Internal_Standard->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Acquisition Data Acquisition (MRM of Nateglinide and Nateglinide-D5) LC_MS_MS->Data_Acquisition Quantification Quantification (Ratio of Analyte to Internal Standard) Data_Acquisition->Quantification

Caption: Workflow for Nateglinide quantification using Nateglinide-D5.

References

Nateglinide-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides essential information on Nateglinide-D5, a deuterated isotopologue of the antidiabetic drug Nateglinide. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This guide covers the fundamental physicochemical properties, a detailed experimental protocol for its application as an internal standard, and the biochemical signaling pathway of its non-deuterated counterpart, Nateglinide.

Core Physicochemical Data

Nateglinide-D5 is a valuable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Nateglinide in biological matrices using mass spectrometry. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

PropertyValueCitations
CAS Number 1227666-13-8[1][2][3]
Molecular Formula C₁₉H₂₂D₅NO₃[1][2]
Molecular Weight 322.45 g/mol
Synonyms Nateglinide-phenyl-d5, N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d₅
Primary Use Internal standard for GC- or LC-MS quantification of Nateglinide

Mechanism of Action: Signaling Pathway

Nateglinide exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The binding of Nateglinide to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. This mechanism is notably glucose-dependent, meaning Nateglinide is more effective in the presence of elevated glucose levels, which helps to reduce the risk of hypoglycemia.

Nateglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Nateglinide Nateglinide SUR1 SUR1 Nateglinide->SUR1 Binds to K_ATP_Channel SUR1->K_ATP_Channel Closes Kir6.2 Kir6.2 Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization K⁺ efflux blocked Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Membrane_Depolarization->Ca_Channel Opens Ca_Influx->Insulin_Vesicles Triggers exocytosis of Bloodstream Bloodstream Insulin_Release->Bloodstream Insulin enters

Nateglinide's mechanism of action in pancreatic β-cells.

Experimental Protocol: Quantification of Nateglinide using Nateglinide-D5

The following outlines a typical experimental workflow for the quantification of Nateglinide in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nateglinide-D5 as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add a known concentration of Nateglinide-D5 solution (internal standard).

  • Vortex the mixture briefly.

  • Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether) to precipitate proteins and extract the analytes.

  • Vortex vigorously and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a Hypersil Gold C18, is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of around 0.4-1.0 mL/min is generally employed.

    • Injection Volume: A small volume, typically 2-10 µL, of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is effective for Nateglinide and its deuterated analog.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions for Nateglinide and Nateglinide-D5 and their corresponding product ions after fragmentation.

      • Example MRM transitions would be monitored for both the analyte (Nateglinide) and the internal standard (Nateglinide-D5).

    • Quantification: The concentration of Nateglinide in the original sample is determined by calculating the ratio of the peak area of the Nateglinide to the peak area of the Nateglinide-D5 internal standard and comparing this to a standard curve.

The workflow for this analytical method is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with Nateglinide-D5 (IS) Plasma->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC LC Separation (e.g., C18 column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM mode) LC->MS Quantification Quantification (Peak Area Ratio vs. Standard Curve) MS->Quantification

LC-MS/MS workflow for Nateglinide quantification.

References

Commercial Suppliers and Technical Guide for Nateglinide D5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nateglinide D5, a deuterated analog of the anti-diabetic drug Nateglinide. It is intended for research and development purposes, particularly as an internal standard in analytical methodologies. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS), and a diagram of the parent compound's signaling pathway.

Commercial Availability

This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The following table summarizes key information from various suppliers to facilitate procurement.

SupplierProduct Number/IDPurity SpecificationAvailable Unit SizesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical 30151≥99% deuterated forms (d1-d5)1 mg1227666-13-8C₁₉H₂₂D₅NO₃322.5
Sussex Research SI140030>95% Isotopic EnrichmentContact for sizes1227666-13-8C₁₉H₂₂D₅NO₃322.45
Acanthus Research ACB-161030-0054High Quality100 mg1227666-13-8C₁₉H₂₂D₅NO₃-
Ace Therapeutics DIA-0230528>98%1 mg, 50 mg1227666-13-8C₁₉H₂₂D₅NO₃322.45
MedchemExpress HY-14679S-In-stock1227666-13-8--
Aladdin N648375-1 mg1227666-13-8--

Physicochemical Properties and Storage

PropertyValue
Formal Name N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d5
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and chloroform. Sparingly soluble in acetonitrile and octanol. Practically insoluble in water.
Storage Recommended storage at -20°C for long-term stability.
Shipping Typically shipped at ambient temperature.

Application in Research: Internal Standard for Bioanalysis

This compound is primarily utilized as an internal standard (IS) for the quantitative analysis of nateglinide in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Nateglinide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite methodology based on several published bioanalytical methods. Researchers should validate the method in their laboratory according to regulatory guidelines.

1. Materials and Reagents

  • Nateglinide analytical standard

  • This compound (Internal Standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent: Acetonitrile or Methanol

2. Standard and Internal Standard Stock Solution Preparation

  • Nateglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nateglinide in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nateglinide stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

ParameterCondition
HPLC System Agilent, Shimadzu, Waters, or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Waters)
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
NateglinideQ1: m/z 318.2 → Q3: m/z 166.1
This compoundQ1: m/z 323.2 → Q3: m/z 171.1
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

6. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Nateglinide) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of Nateglinide in the unknown samples is determined from the calibration curve using linear regression.

Nateglinide's Mechanism of Action: Signaling Pathway

Nateglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells. This action is mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[1][2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels.[2] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2]

Nateglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nateglinide Nateglinide KATP_channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Nateglinide->KATP_channel Binds & Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Depolarization->VGCC Opens Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Exocytosis of Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Results in

Caption: Nateglinide signaling pathway in pancreatic β-cells.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Nateglinide in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow start Start: Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is sample_prep Sample Preparation (Protein Precipitation) lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis add_is->sample_prep data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: Nateglinide Concentration quantification->end

Caption: Workflow for Nateglinide quantification.

References

Isotopic Purity of Nateglinide D5 Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Nateglinide D5, a deuterated internal standard critical for the accurate quantification of the anti-diabetic drug Nateglinide in bioanalytical studies.

Introduction to Nateglinide and the Role of a Deuterated Internal Standard

Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class. It lowers blood glucose levels by stimulating insulin secretion from the pancreas. In pharmacokinetic and drug metabolism studies, quantitative analysis of Nateglinide in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalysis using mass spectrometry.

This compound has the same chemical structure as Nateglinide, except that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and analysis, thus correcting for variability.

The accuracy of quantitative bioanalysis is highly dependent on the isotopic purity of the internal standard. The presence of unlabeled Nateglinide (d0) or partially deuterated species (d1-d4) in the this compound standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a critical aspect of method validation.

Understanding Isotopic Purity and Its Importance

Isotopic purity refers to the percentage of the desired isotopologue (in this case, the d5 species) in a stable isotope-labeled compound. It is a critical quality attribute for internal standards used in quantitative mass spectrometry. High isotopic purity minimizes the contribution of the internal standard to the analyte signal, ensuring accurate and precise quantification. Regulatory guidelines for bioanalytical method validation emphasize the need to characterize the purity of internal standards.

The synthesis of deuterated compounds can result in a distribution of isotopologues. For this compound, the deuteration is typically achieved by using a deuterated precursor, such as D-phenylalanine-d5, in the synthesis. The isotopic purity of this precursor and the reaction conditions can influence the final isotopic distribution of the this compound product.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies the different isotopologues based on their mass-to-charge ratio (m/z). While the exact isotopic distribution can vary between synthetic batches, a high-quality this compound internal standard should have a high percentage of the d5 species.

Below is a table summarizing representative data for the isotopic distribution of a hypothetical batch of this compound.

IsotopologueDescriptionRepresentative Abundance (%)
d0Unlabeled Nateglinide< 0.1
d1Nateglinide with one deuterium< 0.5
d2Nateglinide with two deuteriums< 1.0
d3Nateglinide with three deuteriums< 2.0
d4Nateglinide with four deuteriums~ 5.0
d5Fully deuterated Nateglinide> 90.0
Total Isotopic Purity (d5) > 90.0%

Note: This data is illustrative. The actual isotopic distribution should be confirmed by analyzing the specific batch of the internal standard being used.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This is the most common method for determining the isotopic distribution of a deuterated compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 300-350.

    • Resolution: > 60,000 to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Nateglinide (d0 to d5).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels. While not as precise as MS for determining the full isotopic distribution, it is excellent for confirming the absence of protons at the labeled positions.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.

  • ¹H-NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton NMR experiment.

    • Analysis: The ¹H-NMR spectrum of this compound should show a significant reduction or absence of signals in the aromatic region (corresponding to the phenyl ring) compared to the spectrum of unlabeled Nateglinide. The integration of the remaining proton signals can be used to confirm the integrity of the rest of the molecule.

  • ²H-NMR Spectroscopy:

    • Experiment: A deuterium NMR experiment.

    • Analysis: The ²H-NMR spectrum will show signals corresponding to the deuterium atoms on the phenyl ring, confirming their presence and location.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate the chemical structures, the analytical workflow for isotopic purity assessment, and the logical relationships involved.

cluster_structures Chemical Structures Nateglinide Nateglinide_D5 Nateglinide->Nateglinide_D5 Deuterium Labeling (5 x D on Phenyl Ring)

Caption: Chemical structures of Nateglinide and its deuterated internal standard, this compound.

cluster_workflow Isotopic Purity Assessment Workflow SamplePrep Sample Preparation (Dissolution and Dilution) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan) LC_Separation->HRMS_Analysis Data_Processing Data Processing (Extracted Ion Chromatograms) HRMS_Analysis->Data_Processing Purity_Calculation Isotopic Purity Calculation Data_Processing->Purity_Calculation

Caption: A typical workflow for determining the isotopic purity of this compound using LC-HRMS.

cluster_logic Logical Relationships in Purity Assessment High_Purity High Isotopic Purity (>90% d5) Minimal_Interference Minimal Interference with Analyte Signal High_Purity->Minimal_Interference Accurate_Quantification Accurate Bioanalytical Quantification Reliable_Data Reliable and Reproducible Pharmacokinetic Data Accurate_Quantification->Reliable_Data Minimal_Interference->Accurate_Quantification

Caption: The logical relationship between high isotopic purity and reliable bioanalytical results.

Conclusion

The isotopic purity of the this compound internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution using high-resolution mass spectrometry, complemented by structural confirmation via NMR spectroscopy, is essential. This technical guide provides the foundational knowledge and detailed protocols for researchers and scientists to confidently assess and ensure the quality of their this compound internal standard, leading to robust and defensible bioanalytical data in drug development.

Nateglinide vs. Nateglinide D5: A Technical Guide to Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Nateglinide and its deuterated analog, Nateglinide D5. It is designed to assist researchers, scientists, and drug development professionals in understanding the core principles and practical applications of using mass spectrometry for the quantification of this oral antidiabetic agent. This guide covers detailed experimental protocols, data presentation in structured tables, and visualizations of key biological and experimental processes.

Introduction to Nateglinide and the Role of this compound

Nateglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antihyperglycemic agents. It is used for the management of type 2 diabetes mellitus.[1] Nateglinide lowers blood glucose levels by stimulating insulin secretion from the pancreas in a glucose-dependent manner.[2] Its mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3]

In quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard is crucial for accurate and precise quantification. This compound, a deuterated analog of Nateglinide, serves as an ideal internal standard for this purpose. Its physical and chemical properties are nearly identical to Nateglinide, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the five deuterium atoms allows for its distinct detection by the mass spectrometer, enabling reliable correction for any analyte loss during the analytical process.

Mass Spectrometry Analysis: Nateglinide and this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Nateglinide in biological matrices due to its high sensitivity and selectivity. The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometric technique used for quantification. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole.

Table 1: MRM Transitions for Nateglinide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nateglinide318.2166.1Not specified
Nateglinide318.2153.1Not specified
This compound323.2171.1Not specified
This compound323.2158.1Not specified

Note: The precursor ion for Nateglinide corresponds to its protonated molecule [M+H]+. The precursor ion for this compound is inferred to be [M+H]+ with a +5 Da shift due to the five deuterium atoms. The product ions for this compound are also inferred to have a +5 Da shift. Collision energies are instrument-dependent and require optimization.

Fragmentation Pathway

The fragmentation of Nateglinide in the collision cell of the mass spectrometer provides characteristic product ions that are used for its specific detection.

G Nateglinide Nateglinide [M+H]+ = m/z 318.2 Fragment1 Fragment 1 m/z 166.1 Nateglinide->Fragment1 Loss of C10H16O Fragment2 Fragment 2 m/z 153.1 Nateglinide->Fragment2 Loss of C9H13NO2 G cluster_0 Sample Preparation cluster_1 Extraction Method Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., with diethyl ether or methyl tert-butyl ether) Add_IS->LLE Vortex Vortex Protein_Precipitation->Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant/Organic Layer Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject G cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Glucose Metabolism GLUT2->Metabolism ATP ↑ ATP Metabolism->ATP K_ATP_Channel ATP-sensitive K+ Channel ATP->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis Nateglinide Nateglinide Nateglinide->K_ATP_Channel Inhibits

References

The Preclinical Pharmacokinetic Profile of Nateglinide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide class of drugs. It is structurally a D-phenylalanine derivative and is utilized in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a process that is dependent on the presence of functioning β-cells.[1][3] Nateglinide's unique pharmacokinetic and pharmacodynamic properties, characterized by a fast onset and short duration of action, make it a valuable tool for controlling postprandial hyperglycemia.[4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of nateglinide across various animal models, details the experimental protocols used in these assessments, and visualizes the key signaling pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of nateglinide, including its absorption, distribution, metabolism, and excretion (ADME), have been investigated in several preclinical species. These studies are crucial for understanding the drug's behavior in vivo and for predicting its pharmacokinetic profile in humans.

Absorption

Nateglinide is rapidly and extensively absorbed following oral administration in preclinical models. In rats, the absorption is rapid, with peak plasma concentrations (Cmax) reached quickly. The absolute bioavailability of nateglinide is approximately 73% in humans, suggesting a moderate first-pass effect, and studies in animals also indicate good oral absorption.

Distribution

Nateglinide exhibits high plasma protein binding, with levels of 94-96% in mice, 94-95% in rats, and 96-97% in dogs. This is comparable to the 98% protein binding observed in humans. The drug's uptake into blood cells is minimal, resulting in higher plasma concentrations compared to whole blood.

Metabolism

Nateglinide is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) isoenzymes CYP2C9 and, to a lesser extent, CYP3A4. The major metabolic pathways involve the oxidation of the isopropyl group. Several metabolites have been identified, with the major ones being less potent than the parent compound. However, a minor isoprene metabolite has been found to possess similar potency to nateglinide.

Excretion

The primary route of excretion for nateglinide and its metabolites is through the urine. A smaller portion of the administered dose is excreted in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of nateglinide in various preclinical models.

ParameterMouse (CD-1)RatDog (Beagle)
Terminal Half-life (t½) 2.6 hours (female)2.8 hours3-5 hours
Cmax Data not availableData not availableData not available
Tmax Data not availableData not availableData not available
AUC Data not availableData not availableData not available

Table 1: Comparative Pharmacokinetic Parameters of Nateglinide in Preclinical Models Following Oral Administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of nateglinide following oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Dosing:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Administer nateglinide orally via gavage at a specified dose (e.g., 10 mg/kg). The vehicle can be a 0.5% methylcellulose solution.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein at predose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

Data Analysis:

  • Analyze the plasma samples for nateglinide concentration using a validated analytical method (e.g., HPLC-UV).

  • Use non-compartmental analysis to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Analytical Method: HPLC-UV for Nateglinide in Plasma

Objective: To quantify the concentration of nateglinide in plasma samples.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.0) in a specific ratio (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Thaw the plasma samples to room temperature.

  • To 200 µL of plasma, add a protein precipitating agent (e.g., 400 µL of acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

  • Inject the reconstituted sample into the HPLC system.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of nateglinide into blank plasma.

  • Process the calibration standards in the same manner as the study samples.

  • Construct a calibration curve by plotting the peak area of nateglinide against its concentration.

  • Determine the concentration of nateglinide in the study samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Nateglinide-Induced Insulin Secretion

G cluster_beta_cell Pancreatic β-Cell Nateglinide Nateglinide SUR1 SUR1 Nateglinide->SUR1 Binds to K_ATP_channel K-ATP Channel (Closed) Kir62 Kir6.2 Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel (Open) Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Exocytosis Insulin Exocytosis Ca_Influx->Exocytosis Triggers Insulin_Granules Insulin Granules Insulin_Granules->Exocytosis PKA PKA Amplification Amplification PKA->Amplification Epac2 Epac2 Epac2->Amplification Amplification->Exocytosis Enhances

Nateglinide's mechanism of insulin secretion.
Experimental Workflow for Preclinical Pharmacokinetic Study

G cluster_workflow Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental) HPLC_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->PK_Parameters

Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of nateglinide is characterized by rapid absorption, high plasma protein binding, extensive hepatic metabolism, and renal excretion. While there is a good qualitative understanding of its ADME properties across different preclinical species, more comprehensive quantitative data, particularly for Cmax, Tmax, and AUC in mice and dogs, would be beneficial for direct comparative analysis. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals working with this important antidiabetic agent. Further studies to generate more detailed comparative pharmacokinetic data and to fully elucidate the downstream signaling pathways will continue to enhance our understanding of nateglinide's therapeutic potential.

References

Unraveling the Molecular Choreography: Nateglinide's Mechanism of Action on Pancreatic β-Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in a precise molecular mechanism targeting the ATP-sensitive potassium (KATP) channels of pancreatic β-cells. This technical guide provides an in-depth exploration of Nateglinide's mechanism of action, detailing its interaction with the sulfonylurea receptor 1 (SUR1) subunit, the subsequent signaling cascade leading to insulin exocytosis, and its unique glucose-dependent and kinetic properties. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for pertinent assays, and employs visual diagrams to elucidate complex pathways and workflows, serving as a comprehensive resource for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Introduction

The physiological regulation of insulin secretion is a tightly controlled process, with the pancreatic β-cell acting as a sophisticated glucose sensor. In type 2 diabetes, this intricate mechanism is often impaired, leading to inadequate insulin release in response to postprandial glucose excursions. Nateglinide addresses this deficiency by directly stimulating insulin secretion in a glucose-dependent manner, thereby helping to restore a more physiological insulin profile.[1][2] Unlike sulfonylureas, Nateglinide exhibits a unique pharmacokinetic and pharmacodynamic profile characterized by a rapid onset and short duration of action, which is attributed to its distinct interaction with the β-cell's KATP channel.[3][4] This guide delves into the core of this mechanism, providing a granular view of the molecular events orchestrated by Nateglinide.

The Core Mechanism: Targeting the KATP Channel

The primary molecular target of Nateglinide is the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[5] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding sites for various insulin secretagogues, including Nateglinide.

Binding to the SUR1 Subunit

Nateglinide competitively binds to the SUR1 subunit of the KATP channel. While it shares a binding site with sulfonylureas like glibenclamide, its interaction is characterized by a relatively low affinity and, most notably, extremely rapid association and dissociation kinetics. This "fast on-fast off" effect is a cornerstone of Nateglinide's clinical profile. The rapid dissociation, with an estimated half-life of approximately 1-2 seconds, contributes to its short duration of action and a reduced risk of prolonged hyperinsulinemia and subsequent hypoglycemia.

KATP Channel Closure and Membrane Depolarization

The binding of Nateglinide to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to the closure of the Kir6.2 pore. In the resting state, open KATP channels allow for the efflux of potassium ions, maintaining a hyperpolarized state of the β-cell membrane. By inhibiting this potassium outflow, Nateglinide causes a buildup of positive charge inside the cell, leading to membrane depolarization.

Calcium Influx and Insulin Exocytosis

The depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels (VDCCs). This allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules. These granules fuse with the cell membrane and release their insulin content into the bloodstream, leading to a rapid increase in plasma insulin levels.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative perspective on Nateglinide's interaction with the KATP channel and its effect on insulin secretion.

Table 1: KATP Channel Inhibition in Pancreatic β-Cells

CompoundIC50 (μM) in Rat β-CellsReference(s)
Nateglinide7.4
Repaglinide0.005
Glibenclamide0.0166

Table 2: Kinetics of KATP Channel Inhibition

CompoundOnset of Inhibition (t1/2 on, min)Reversal of InhibitionReference(s)
Nateglinide~4.1Rapid and largely complete
RepaglinideMore rapid than NateglinideLong-lasting, often incomplete recovery
Glibenclamide~4.2Long-lasting

Table 3: Binding Affinity for SUR1

CompoundBinding CharacteristicReference(s)
NateglinideDisplaces [3H]glibenclamide; rapid dissociation makes direct binding measurement difficult.
RepaglinideDisplaces [3H]glibenclamide.
GlibenclamideHigh-affinity binding.

Table 4: Dose-Dependent Insulin Secretion from BRIN-BD11 Cells (at 1.1 mM Glucose)

Nateglinide Concentration (μM)Fold Increase in Insulin ReleaseReference(s)
10~1.2
50~1.5
100~1.8
200~2.1
400~2.4

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Nateglinide.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted from methodologies described in studies investigating the effects of Nateglinide on KATP channels in isolated pancreatic β-cells.

Objective: To measure the inhibitory effect of Nateglinide on KATP channel currents in pancreatic β-cells.

Cell Preparation:

  • Isolate pancreatic islets from rats by collagenase digestion.

  • Disperse the islets into single β-cells by gentle pipetting in a Ca2+-free solution.

  • Plate the isolated β-cells on glass coverslips and culture for 1-3 days before use.

Electrophysiological Recording:

  • Mount the coverslip with adherent β-cells onto the stage of an inverted microscope.

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 0.5 MgCl2, adjusted to pH 7.35 with KOH.

  • Bath (Extracellular) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Establish a whole-cell recording configuration on a single β-cell.

  • Hold the cell at a membrane potential of -60 mV.

  • To elicit KATP currents, apply a voltage ramp from -120 mV to +40 mV over 1.5 seconds.

  • To enhance the basal KATP current for easier measurement of inhibition, a KATP channel opener such as diazoxide (100 μM) can be added to the bath solution.

  • After establishing a stable baseline current, perfuse the bath with the extracellular solution containing varying concentrations of Nateglinide.

  • Record the current inhibition at each concentration.

Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -90 mV) as an index of KATP channel activity.

  • Calculate the percentage of current inhibition by Nateglinide at each concentration relative to the baseline current.

  • Construct a dose-response curve and fit the data to a logistic equation to determine the IC50 value.

Static Insulin Secretion Assay

This protocol is based on methods used for assessing insulin secretion from the BRIN-BD11 cell line, a common model for studying β-cell function.

Objective: To quantify the dose-dependent effect of Nateglinide on insulin secretion from pancreatic β-cells.

Cell Culture:

  • Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 24-well plates and grow to confluence.

Insulin Secretion Assay:

  • Before the assay, wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 1.1 mM glucose.

  • Pre-incubate the cells in KRB buffer with 1.1 mM glucose for 40 minutes at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Remove the pre-incubation buffer and add fresh KRB buffer containing 1.1 mM glucose and varying concentrations of Nateglinide (e.g., 10, 50, 100, 200, 400 μM). Include a control group with no Nateglinide.

  • Incubate the cells for a defined period (e.g., 20 minutes) at 37°C.

  • After incubation, collect the supernatant from each well.

  • To measure total insulin content, lyse the cells in the wells with an acid-ethanol solution.

  • Quantify the insulin concentration in the collected supernatants and cell lysates using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis:

  • Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) to normalize for variations in cell number.

  • Plot the fold increase in insulin secretion relative to the basal (no Nateglinide) condition against the Nateglinide concentration to generate a dose-response curve.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in Nateglinide's action.

Nateglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Nateglinide Nateglinide SUR1 SUR1 Subunit Nateglinide->SUR1 Binds Kir6_2 Kir6.2 (KATP Channel Pore) SUR1->Kir6_2 Inhibits MembraneDepolarization Membrane Depolarization Kir6_2->MembraneDepolarization Leads to VDCC Voltage-Dependent Ca2+ Channel MembraneDepolarization->VDCC Opens Ca_Influx Ca2+ Influx VDCC->Ca_Influx Mediates InsulinGranules Insulin Granules Ca_Influx->InsulinGranules Triggers InsulinRelease Insulin Release InsulinGranules->InsulinRelease Exocytosis

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Patch_Clamp_Workflow Start Start: Isolated Pancreatic β-Cell Establish_WCR Establish Whole-Cell Recording Configuration Start->Establish_WCR Record_Baseline Record Baseline KATP Current Establish_WCR->Record_Baseline Apply_Nateglinide Apply Nateglinide (Varying Concentrations) Record_Baseline->Apply_Nateglinide Record_Inhibition Record Current Inhibition Apply_Nateglinide->Record_Inhibition Data_Analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 Record_Inhibition->Data_Analysis End End: Quantified Inhibitory Effect Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

Nateglinide's mechanism of action on pancreatic β-cells is a well-defined process centered on its specific interaction with the SUR1 subunit of the KATP channel. Its characteristic rapid and transient action, a direct consequence of its fast-on/fast-off binding kinetics, distinguishes it from other insulin secretagogues and underpins its clinical utility in controlling postprandial hyperglycemia. The quantitative data and experimental protocols presented in this guide provide a robust framework for further research and development in the field of antidiabetic therapies. A thorough understanding of this molecular mechanism is paramount for optimizing existing treatments and for the rational design of novel therapeutics targeting the intricate machinery of insulin secretion.

References

A Technical Guide to the Application of Nateglinide-D5 in Metabolic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nateglinide, its metabolic fate, and the pivotal role of its deuterated analog, Nateglinide-D5, in advancing metabolic research. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction to Nateglinide

Nateglinide is an oral hypoglycemic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1] It is a D-phenylalanine derivative that effectively lowers postprandial blood glucose levels.[1][2]

Mechanism of Action

Nateglinide's primary action is to stimulate insulin secretion from pancreatic β-cells.[3][4] This process is dependent on the presence of functioning β-cells. The drug binds to and blocks the ATP-sensitive potassium (K+ATP) channels on the surface of these cells. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cell triggers the exocytosis of insulin-containing granules. A key feature of Nateglinide is that its insulin-releasing effect is glucose-dependent, diminishing at lower glucose concentrations, which helps to minimize the risk of hypoglycemia. This rapid-onset and short-duration action makes it particularly effective for controlling glucose spikes after meals.

cluster_beta_cell Pancreatic β-Cell Nateglinide Nateglinide K_ATP_Channel K+ATP Channel Nateglinide->K_ATP_Channel Blocks Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream Release into

Caption: Nateglinide's mechanism of action on pancreatic β-cells.

Nateglinide Metabolism and Pharmacokinetics

Nateglinide is characterized by rapid absorption and elimination. Following oral administration, it is extensively metabolized, primarily in the liver.

Metabolic Pathways

The biotransformation of Nateglinide involves two main routes: hydroxylation and subsequent glucuronide conjugation. In vitro studies using human liver microsomes have identified cytochrome P450 isozymes CYP2C9 and CYP3A4 as the key enzymes responsible for its metabolism, with CYP2C9 playing the predominant role (approximately 70%) and CYP3A4 contributing to a lesser extent (approximately 30%).

This extensive metabolism results in at least nine identified metabolites. The major metabolites are products of the oxidative modification of the isopropyl group.

  • M1 Metabolite : The predominant metabolite, formed by hydroxylation at the methine carbon of the isopropyl group.

  • M7 (Isoprene) Metabolite : A minor metabolite that is the only one to possess pharmacological activity similar in potency to the parent compound, Nateglinide.

Despite the activity of M7, the vast majority of the pharmacological effect is attributed to the parent drug due to the low abundance of this metabolite (<7%). The other major metabolites have significantly less antidiabetic activity.

Excretion

Following rapid and complete elimination, approximately 83-87% of an administered dose is excreted in the urine. Only about 16% of the dose is excreted as the unchanged parent drug in the urine.

cluster_liver Hepatic Metabolism Nateglinide Nateglinide CYP2C9 CYP2C9 (70%) Nateglinide->CYP2C9 CYP3A4 CYP3A4 (30%) Nateglinide->CYP3A4 Hydroxylation Hydroxylation CYP2C9->Hydroxylation CYP3A4->Hydroxylation Metabolites Major Metabolites (M1, etc.) (Less Active) Hydroxylation->Metabolites M7 Isoprene Metabolite (M7) (Active) Hydroxylation->M7 Glucuronidation Glucuronide Conjugation Excretion Renal Excretion (Urine) Glucuronidation->Excretion Metabolites->Glucuronidation M7->Excretion

Caption: Primary metabolic pathway of Nateglinide.

The Role of Nateglinide-D5 in Metabolic Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Nateglinide-D5, a deuterated analog of Nateglinide, serves this purpose by having five hydrogen atoms replaced with deuterium.

The key advantages of using Nateglinide-D5 include:

  • Internal Standard: Nateglinide-D5 is primarily used as an internal standard for the highly accurate and precise quantification of Nateglinide in biological matrices (e.g., plasma, urine) by mass spectrometry (MS) techniques like LC-MS. Because it is chemically identical to Nateglinide, it co-elutes chromatographically and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis.

  • Metabolite Identification: Using a 1:1 mixture of labeled (Nateglinide-D5) and unlabeled drug can help in rapidly identifying drug-related metabolites in complex biological samples. The characteristic isotopic pattern of the parent drug will also appear in its metabolites, making them stand out from endogenous compounds in the MS scan.

  • Flux Analysis: Stable isotopes enable researchers to trace the movement and transformation of the drug through complex biochemical pathways with high precision, providing clear kinetic data without the safety concerns associated with radioactive isotopes.

Quantitative Data Summary

The following tables summarize key quantitative data related to Nateglinide's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Nateglinide

Parameter Value Reference
Oral Bioavailability ~72-73%
Time to Peak Plasma Conc. ~1 hour
Elimination Half-Life ~1.4-1.7 hours
Plasma Clearance ~7.4 L/h

| Protein Binding | Highly bound | |

Table 2: Influence of CYP2C9 Genetic Polymorphisms on Nateglinide Clearance

CYP2C9 Genotype Median Total Clearance (L/h) Reference
1/1 (Wild-type) 7.9
1/2 8.4
2/2 6.5
1/3 6.9
2/3 5.8
*3/3 4.1

Note: The CYP2C93 allele is associated with significantly reduced oral clearance of Nateglinide.

Table 3: Major Nateglinide Metabolites and Their Activity

Metabolite Description Relative Potency vs. Nateglinide Reference
M1 Major metabolite from hydroxylation of the methine carbon Less potent
M7 Minor isoprene metabolite Similar potency

| Other Hydroxylated Metabolites | Result of oxidative modifications | Less potent | |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments in Nateglinide metabolic studies.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways and the cytochrome P450 enzymes involved in Nateglinide metabolism.

Methodology:

  • Incubation Mixture Preparation: In microcentrifuge tubes, prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer to maintain pH.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding Nateglinide to the mixture. For enzyme inhibition studies, co-incubate with known inhibitors of specific CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. The acetonitrile should contain Nateglinide-D5 as the internal standard to ensure accurate quantification.

  • Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of parent Nateglinide and the formation of its metabolites over time.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of Nateglinide.

Methodology:

  • Subject Recruitment: Enroll healthy male subjects according to approved ethical guidelines.

  • Dosing: Administer a single oral dose (e.g., 120 mg) of Nateglinide. For absolute bioavailability studies, a crossover design with an intravenous dose (e.g., 60 mg) is used. To trace all drug-related material, a microdose of radiolabeled [14C]Nateglinide can be included.

  • Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect complete urine and feces for an extended period (e.g., 120 hours) to determine excretion routes.

  • Sample Processing: Process blood samples to obtain plasma. Store all plasma and urine samples at -20°C or lower until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw plasma samples and precipitate proteins using a solvent like acetonitrile.

    • Crucially, add a known concentration of Nateglinide-D5 to all samples, calibrators, and quality controls to serve as the internal standard.

    • Centrifuge the samples and transfer the supernatant for analysis.

    • Inject the processed samples into an LC-MS/MS system for quantification of Nateglinide and its major metabolites.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and elimination half-life from the plasma concentration-time data.

Analytical Method: RP-HPLC for Nateglinide Quantification

Objective: To provide a specific and validated method for estimating Nateglinide concentrations in biological samples. While LC-MS/MS with Nateglinide-D5 is the gold standard, HPLC-UV is also widely used.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Stationary Phase: A reversed-phase C18 column (e.g., Hypersil BDS C-18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 10 mM phosphate buffer (pH adjusted to 2.5) and acetonitrile in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Internal Standard (IS): For HPLC-UV, a different compound like gliclazide can be used. For LC-MS, Nateglinide-D5 is the ideal internal standard.

  • Sample Preparation: Perform liquid-liquid or solid-phase extraction of Nateglinide from the plasma sample. Reconstitute the dried extract in the mobile phase before injection.

  • Validation: The method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. A typical linear range for Nateglinide is 25–2000 ng/mL.

cluster_workflow LC-MS/MS Quantitative Workflow Dosing Drug Administration (Nateglinide) Sampling Biological Sample Collection (Plasma) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep Spike Spike with Internal Standard (Nateglinide-D5) Prep->Spike LC Liquid Chromatography (Separation) Spike->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Caption: Experimental workflow for a pharmacokinetic study using LC-MS.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma Using Nateglinide D5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nateglinide in human plasma. The method utilizes Nateglinide D5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Nateglinide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the meglitinide class and works by stimulating insulin secretion from the pancreas. Accurate and reliable quantification of Nateglinide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the determination of Nateglinide in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

  • Nateglinide and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of Nateglinide and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (Re-equilibration)

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions and Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Nateglinide318.2166.160 V25 eV
This compound323.2171.160 V25 eV

Note: DP and CE values are starting points and should be optimized for the specific instrument used.

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics of a validated method.

ParameterResult
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL[2]
Precision (%CV)
Intra-day< 15%
Inter-day< 15%
Accuracy (%Bias)
Intra-day± 15%
Inter-day± 15%
Recovery> 85%
Matrix EffectMinimal and compensated by IS

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add IS (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile + 0.1% FA) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 lc HPLC Separation (C18 Column) s5->lc Injection ms MS/MS Detection (ESI+, MRM) lc->ms integ Peak Integration ms->integ calib Calibration Curve (Peak Area Ratio vs. Conc.) integ->calib quant Quantification calib->quant

Caption: Experimental workflow for Nateglinide analysis.

Method Development Logic

method_development cluster_lit Literature Review cluster_optim Parameter Optimization cluster_valid Method Validation lit Existing Methods (LC, MS, Sample Prep) ms_optim MS/MS Optimization (MRM, CE, DP) lit->ms_optim lc_optim LC Optimization (Column, Mobile Phase, Gradient) lit->lc_optim prep_optim Sample Prep Optimization (Precipitation vs. LLE) lit->prep_optim valid Validation (Linearity, Accuracy, Precision, etc.) ms_optim->valid lc_optim->valid prep_optim->valid final_method Final Validated Method valid->final_method

Caption: Logical flow of method development.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Nateglinide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The simple protein precipitation sample preparation protocol makes this method well-suited for the analysis of a large number of samples in pharmacokinetic studies. The method meets the general requirements for bioanalytical method validation and can be readily implemented in a research laboratory with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Analysis of Nateglinide in Plasma using Nateglinide D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1] It is used for the treatment of type 2 diabetes mellitus. Nateglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic β-cells, a process that is dependent on the presence of functioning β-cells and glucose.[1] The rapid onset and short duration of its action make it particularly effective in controlling postprandial blood glucose spikes.[2]

Accurate quantification of nateglinide in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Nateglinide D5, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The deuterated internal standard closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.

This document provides a detailed protocol for the extraction and quantification of nateglinide in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The provided methodologies and data are compiled to guide researchers in developing and validating their own bioanalytical assays.

Mechanism of Action of Nateglinide

Nateglinide exerts its glucose-lowering effect by acting on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] The binding of nateglinide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure.[3] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. Elevated intracellular calcium concentrations trigger the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream. Notably, the action of nateglinide is glucose-dependent, meaning it is more effective at stimulating insulin secretion in the presence of elevated glucose levels.

G Nateglinide Signaling Pathway in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Nateglinide Nateglinide K_ATP_Channel ATP-Sensitive K+ Channel (SUR1/Kir6.2) Nateglinide->K_ATP_Channel Binds and Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening leads to Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Experimental Protocols

Materials and Reagents
  • Nateglinide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, ≥99% isotopic purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions
  • Nateglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nateglinide in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Nateglinide Working Solutions: Prepare serial dilutions of the nateglinide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate nateglinide working solution (or blank solution for the blank sample) to the corresponding tubes.

  • Pipette 100 µL of human plasma into each tube and vortex briefly.

  • Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

G Experimental Workflow for Nateglinide Plasma Sample Analysis Start Start Spike_Plasma Spike Plasma with Nateglinide and this compound IS Start->Spike_Plasma Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spike_Plasma->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for the extraction of Nateglinide from plasma.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1260 Infinity LC or equivalent
Mass Spectrometer Agilent 6410B Triple Quadrupole LC/MS or equivalent
Column Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nateglinide: m/z 318.2 → 166.1 This compound: m/z 323.2 → 171.1
Fragmentor Voltage Optimized for maximum signal (e.g., 135 V)
Collision Energy Optimized for maximum signal (e.g., 10 eV)

Gradient Elution Program:

Time (min)% Mobile Phase B
0.06
2.018
7.098
7.598
8.06
9.0Stop

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for the analysis of nateglinide in plasma using a deuterated internal standard.

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Nateglinide5 - 5000> 0.99

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low QC (15 ng/mL) < 10%< 10%± 15%± 15%
Mid QC (250 ng/mL) < 10%< 10%± 15%± 15%
High QC (4000 ng/mL) < 10%< 10%± 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Nateglinide Low (15)> 85%90 - 110%
High (4000)> 85%90 - 110%
This compound 100> 85%90 - 110%

Conclusion

The presented application note details a robust and reliable LC-MS/MS method for the quantification of nateglinide in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications, including pharmacokinetic and bioequivalence studies. The provided protocols and performance data serve as a comprehensive guide for researchers to establish and validate this analytical method in their own laboratories.

References

Application Notes and Protocols for Nateglinide Analysis Using Isotopic Dilution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nateglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of Nateglinide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity and accuracy, which is achieved by correcting for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the sample preparation of Nateglinide in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an isotopically labeled internal standard.

Core Concepts: Isotopic Dilution

Isotope dilution involves the addition of a known amount of a stable isotopically labeled version of the analyte (e.g., Nateglinide-d5) to the sample at the beginning of the sample preparation process.[1][2][3] This internal standard (IS) has nearly identical physicochemical properties to the analyte but a different mass.[3] Consequently, the IS experiences the same extraction efficiency and ionization suppression/enhancement as the analyte during sample processing and analysis.[1] By measuring the ratio of the analyte to the IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation.

Experimental Workflow Overview

The general workflow for Nateglinide analysis in plasma using isotopic dilution involves several key steps: sample collection and pre-treatment, addition of the isotopically labeled internal standard, extraction of the analyte and internal standard from the biological matrix, and finally, analysis by LC-MS/MS.

Experimental Workflow Start Plasma Sample Collection PreTreatment Sample Pre-treatment (Thawing, Vortexing) Start->PreTreatment Spiking Spiking with Nateglinide-d5 IS PreTreatment->Spiking Extraction Sample Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Extraction & Analysis Plasma 100 µL Plasma IS 10 µL Nateglinide-d5 IS Plasma->IS Vortex1 Vortex (10s) IS->Vortex1 ACN 300 µL Acetonitrile Vortex1->ACN Vortex2 Vortex (1 min) ACN->Vortex2 Centrifuge Centrifuge (10,000g, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Analysis Plasma 100 µL Plasma IS 10 µL Nateglinide-d5 IS Plasma->IS Buffer 50 µL Buffer (pH 6.0) IS->Buffer Solvent 600 µL Extraction Solvent Buffer->Solvent Vortex Vortex (5 min) Solvent->Vortex Centrifuge Centrifuge (10,000g, 10 min) Vortex->Centrifuge OrganicLayer Transfer Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis Solid-Phase Extraction Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Steps cluster_2 Final Steps & Analysis Plasma 100 µL Plasma + 10 µL IS Acid 200 µL 4% H3PO4 Plasma->Acid Vortex1 Vortex Acid->Vortex1 Condition Condition Cartridge (Methanol, Water) Vortex1->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water, 10% Methanol) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

References

Application Notes and Protocols for the Use of Nateglinide-D5 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is an oral antidiabetic agent used for the management of type 2 diabetes mellitus. It stimulates insulin secretion from the pancreas in a glucose-dependent manner. To ensure the therapeutic equivalence of generic formulations of nateglinide, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of nateglinide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Nateglinide-D5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nateglinide-D5's physicochemical properties are nearly identical to those of nateglinide, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the use of Nateglinide-D5 as an internal standard in bioequivalence studies of nateglinide.

Bioanalytical Method for Nateglinide in Human Plasma

A robust and validated bioanalytical method is paramount for the successful conduct of bioequivalence studies. The following protocol outlines a typical LC-MS/MS method for the quantification of nateglinide in human plasma using Nateglinide-D5 as an internal standard.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the plasma sample.

  • Reagents and Materials:

    • Human plasma (with K2EDTA as anticoagulant)

    • Nateglinide and Nateglinide-D5 reference standards

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Nateglinide-D5 internal standard working solution (concentration to be optimized, e.g., 500 ng/mL in methanol).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

    • Vortex for 1 minute.

    • Inject a suitable volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Analysis

This section details the instrumental conditions for the separation and detection of nateglinide and Nateglinide-D5.

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

    • Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent) with an electrospray ionization (ESI) source

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 30% B

      • 0.5-2.0 min: 30% to 90% B

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90% to 30% B

      • 2.6-3.5 min: 30% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nateglinide: m/z 318.2 → 166.1 (Quantifier), m/z 318.2 → 77.1 (Qualifier)

      • Nateglinide-D5: m/z 323.2 → 171.1

    • Ion Source Parameters (to be optimized for the specific instrument):

      • Curtain Gas (CUR): 30 psi

      • Collision Gas (CAD): Medium

      • IonSpray Voltage (IS): 5500 V

      • Temperature (TEM): 550°C

      • Ion Source Gas 1 (GS1): 50 psi

      • Ion Source Gas 2 (GS2): 50 psi

      • Declustering Potential (DP): 80 V

      • Entrance Potential (EP): 10 V

      • Collision Energy (CE): 25 V

      • Collision Cell Exit Potential (CXP): 10 V

Data Presentation

The following tables summarize typical quantitative data from a validated bioanalytical method for nateglinide using Nateglinide-D5 as an internal standard, as well as pharmacokinetic data from a representative bioequivalence study.

Table 1: Bioanalytical Method Validation Parameters

ParameterResult
Linearity Range 10 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (% bias) Within ±15%
Inter-day Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of 120 mg Nateglinide Tablets in Healthy Volunteers[1]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
Fasting Conditions
Cmax (ng/mL)9010 ± 25408600 ± 2390105.03% (99.53% - 110.83%)
AUC0-t (ng·h/mL)19440 ± 543018600 ± 4980104.02% (101.37% - 106.74%)
AUC0-inf (ng·h/mL)19680 ± 551018830 ± 5020104.04% (101.38% - 106.77%)
Tmax (h)2.98 ± 1.212.95 ± 1.18-
Fed Conditions
Cmax (ng/mL)5430 ± 18905680 ± 201096.55% (85.80% - 108.65%)
AUC0-t (ng·h/mL)16890 ± 487016380 ± 4590103.08% (100.07% - 106.18%)
AUC0-inf (ng·h/mL)17020 ± 491016510 ± 4630103.07% (100.21% - 106.01%)
Tmax (h)3.55 ± 1.323.61 ± 1.29-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation; CI: Confidence Interval.

Mandatory Visualizations

Nateglinide Metabolism Pathway

Nateglinide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4, through hydroxylation of the isopropyl group.

Nateglinide_Metabolism cluster_liver Liver Nateglinide Nateglinide CYP2C9 CYP2C9 (major) Nateglinide->CYP2C9 Metabolism CYP3A4 CYP3A4 (minor) Nateglinide->CYP3A4 Metabolism Metabolites Hydroxylated Metabolites (e.g., M1, M7) Excretion Renal and Fecal Excretion Metabolites->Excretion CYP2C9->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of Nateglinide in the liver.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of nateglinide.

Bioequivalence_Workflow cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Protocol Protocol Development Screening Subject Screening & Recruitment Protocol->Screening Randomization Randomization Screening->Randomization Dosing Dosing (Test/Reference) Randomization->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation (with Nateglinide-D5) Processing->SamplePrep LCMS UPLC-MS/MS Analysis SamplePrep->LCMS Quantification Data Quantification LCMS->Quantification PK Pharmacokinetic Analysis Quantification->PK Stats Statistical Analysis (BE Assessment) PK->Stats Report Final Report Stats->Report

Caption: Workflow of a Nateglinide bioequivalence study.

Conclusion

The use of Nateglinide-D5 as an internal standard in conjunction with a validated UPLC-MS/MS method provides a highly reliable and accurate approach for the quantification of nateglinide in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development, ensuring the generation of high-quality data to meet regulatory requirements.

References

Application Notes and Protocols for High-Throughput Screening of Nateglinide using Nateglinide D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is an oral anti-hyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues. It is used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Nateglinide lowers blood glucose levels by stimulating insulin secretion from the pancreas in a glucose-dependent manner. Its rapid onset and short duration of action make it particularly effective at reducing postprandial blood glucose levels. High-throughput screening (HTS) assays are essential in drug discovery and development for analyzing a large number of samples efficiently and cost-effectively. This document provides detailed application notes and protocols for the high-throughput quantification of Nateglinide in plasma samples using its deuterated stable isotope-labeled internal standard, Nateglinide D5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Nateglinide stimulates insulin release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin release into the bloodstream.[2] A key feature of Nateglinide is that its action is glucose-dependent; it has a more pronounced effect at intermediate glucose levels and does not significantly increase insulin release when glucose concentrations are already high.[2]

cluster_0 Pancreatic β-Cell Nateglinide Nateglinide SUR1 SUR1 Subunit of KATP Channel Nateglinide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: Nateglinide's Mechanism of Action.

High-Throughput Bioanalytical Protocol

This protocol outlines a rapid and robust LC-MS/MS method for the quantification of Nateglinide in plasma, suitable for a high-throughput environment. The use of this compound as an internal standard (IS) is critical for correcting variations during sample preparation and analysis.

Materials and Reagents
  • Nateglinide analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • 96-well protein precipitation plates

Instrumentation
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Automated liquid handling system (optional but recommended for HTS)

Experimental Workflow

cluster_workflow High-Throughput Bioanalytical Workflow Sample_Collection Plasma Sample Collection (Calibrators, QCs, Unknowns) IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: High-Throughput Bioanalytical Workflow.
Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Nateglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nateglinide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Nateglinide Working Solutions: Prepare serial dilutions of the Nateglinide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation in 96-well format)

  • Arrange the 96-well collection plate to accommodate calibration standards, quality control (QC) samples, and unknown plasma samples.

  • Using a multichannel pipette or an automated liquid handler, aliquot 50 µL of plasma (for standards, QCs, and unknowns) into the respective wells.

  • Add 150 µL of the this compound working solution in acetonitrile to each well. This step simultaneously adds the internal standard and precipitates the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 column with a small particle size (e.g., ≤ 3 µm) is suitable for rapid separations.

    • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A higher flow rate compatible with the column dimensions and UHPLC system can be used to shorten the run time.

    • Gradient: A rapid gradient elution is recommended for high-throughput analysis.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nateglinide: Specific precursor to product ion transition.

      • This compound: Specific precursor to product ion transition.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Data Summary and Performance Characteristics

The following tables summarize typical performance characteristics of a validated high-throughput LC-MS/MS assay for Nateglinide.

Table 1: Linearity and Range

ParameterValue
Calibration Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Precision (%CV)Accuracy (%)
Low QC (e.g., 15 ng/mL)< 15%85 - 115%
Medium QC (e.g., 200 ng/mL)< 15%85 - 115%
High QC (e.g., 1500 ng/mL)< 15%85 - 115%

Table 3: Recovery and Matrix Effect

ParameterNateglinideThis compound
Extraction Recovery> 80%> 80%
Matrix EffectMinimal and compensated by ISMinimal

Table 4: Lower Limit of Quantification (LLOQ)

ParameterValue
LLOQ5 ng/mL

Conclusion

The described high-throughput screening assay provides a rapid, sensitive, and reliable method for the quantification of Nateglinide in plasma samples. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision by compensating for variability in sample preparation and matrix effects. This protocol can be readily implemented in drug development settings for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the analysis of a large number of samples. Automation of the sample preparation process in a 96-well format significantly enhances throughput, making this method ideal for demanding research and clinical environments.

References

Application Notes and Protocols for Quantitative Analysis of Nateglinide in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of short-acting insulin secretagogues that lower blood glucose by stimulating the release of insulin from the pancreas.[1] The therapeutic efficacy and potential side effects of Nateglinide are related to its concentration in target and non-target tissues. Therefore, the quantitative analysis of Nateglinide in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This document provides detailed application notes and protocols for the quantitative determination of Nateglinide in various tissue homogenates using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described are based on established methods for Nateglinide analysis in plasma, adapted for tissue matrices.[2][3]

Mechanism of Action: Nateglinide-Induced Insulin Secretion

Nateglinide selectively blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[4] This action leads to depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium. The rise in intracellular calcium triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.

Nateglinide_Mechanism cluster_beta_cell Pancreatic β-cell Nateglinide Nateglinide KATP ATP-sensitive K+ Channel Nateglinide->KATP blocks Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx facilitates Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Signaling pathway of Nateglinide-induced insulin secretion in pancreatic β-cells.

Experimental Protocols

General Workflow for Tissue Sample Analysis

The overall process for quantifying Nateglinide in tissue samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Tissue_Collection 1. Tissue Collection (e.g., Liver, Kidney, Muscle) Homogenization 2. Tissue Homogenization Tissue_Collection->Homogenization Extraction 3. Nateglinide Extraction (Protein Precipitation, LLE, or SPE) Homogenization->Extraction Analysis 4. Instrumental Analysis (HPLC-UV or LC-MS/MS) Extraction->Analysis Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for Nateglinide quantification in tissue homogenates.

Tissue Homogenization Protocol

Objective: To prepare a uniform tissue homogenate for subsequent drug extraction.

Materials:

  • Tissue sample (e.g., liver, kidney, muscle, adipose)

  • Homogenization buffer (e.g., ice-cold phosphate-buffered saline (PBS) pH 7.4)

  • Bead mill homogenizer or rotor-stator homogenizer

  • Zirconia or stainless steel grinding beads (for bead mill)

  • Calibrated balance

  • Centrifuge capable of reaching 4°C

Protocol:

  • Accurately weigh the frozen tissue sample.

  • Thaw the tissue on ice and mince it into small pieces.

  • Place the minced tissue into a pre-chilled homogenization tube.

  • Add a specific volume of ice-cold homogenization buffer to achieve a desired tissue-to-buffer ratio (e.g., 1:3 or 1:4 w/v).

  • If using a bead mill, add grinding beads to the tube.

  • Homogenize the tissue at high speed for 2-5 minutes. Ensure the sample remains cold throughout the process to prevent degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for the extraction procedure.

Nateglinide Extraction from Tissue Homogenate

Two common and effective methods for extracting Nateglinide are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Objective: To remove proteins from the tissue homogenate that can interfere with chromatographic analysis.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., Gliclazide or a stable isotope-labeled Nateglinide)

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the tissue homogenate supernatant into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Objective: To isolate Nateglinide from the tissue homogenate by partitioning it into an immiscible organic solvent.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane)

  • Acidifying agent (e.g., 1 M HCl)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of the tissue homogenate supernatant into a glass tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Analytical Methods

This method is suitable for relatively high concentrations of Nateglinide and is a cost-effective option.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 2.5) and Acetonitrile (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm
Internal Standard Gliclazide
Retention Time (approx.) Nateglinide: ~9.6 min, Gliclazide: ~11.8 min

This method offers higher sensitivity and selectivity, making it ideal for low concentrations of Nateglinide.

ParameterCondition
LC System UPLC system (e.g., Waters ACQUITY) or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Column C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water, B: Methanol
Gradient Isocratic or gradient elution depending on the complexity of the matrix
Flow Rate 0.25 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nateglinide: To be optimized (e.g., precursor ion -> product ion)
Internal Standard (Nateglinide-d5): To be optimized

Data Presentation and Validation

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.IS-normalized matrix factor should be between 0.85 and 1.15
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration
Example Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from method validation and sample analysis.

Table 1: Linearity of Nateglinide Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
25Value
50Value
100Value
250Value
500Value
1000Value
2000Value
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ25ValueValueValue
LQC75ValueValueValue
MQC750ValueValueValue
HQC1500ValueValueValue

Table 3: Nateglinide Concentration in Tissue Samples

Sample IDTissue TypeMeasured Concentration (ng/g)
1LiverValue
2KidneyValue
3MuscleValue
4AdiposeValue

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of Nateglinide in tissue homogenates. While direct, validated methods for tissue are not extensively published, the adaptation of established plasma-based HPLC-UV and LC-MS/MS methods offers a robust starting point for researchers. Method validation is a critical step to ensure the reliability and accuracy of the data generated. The successful application of these methods will enable a deeper understanding of the tissue distribution and disposition of Nateglinide, thereby supporting its continued development and clinical use.

References

Application Notes and Protocols for Nateglinide D5 in In Vitro Drug Interaction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels. The metabolism of Nateglinide is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and, to a lesser extent, CYP3A4.[1][2] As such, there is a potential for drug-drug interactions (DDIs) when Nateglinide is co-administered with inhibitors or inducers of these enzymes. Furthermore, as a meglitinide, its interaction with drug transporters such as the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) may also be of clinical significance.[3][4]

Nateglinide D5, a deuterated form of Nateglinide, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.[5] Its physicochemical properties are nearly identical to Nateglinide, ensuring similar behavior during sample preparation and analysis, which allows for accurate quantification of the parent drug in complex biological matrices.

These application notes provide detailed protocols for utilizing this compound in in vitro assays to assess the drug interaction potential of Nateglinide with a focus on CYP450 inhibition.

Data Presentation

The following tables summarize the in vitro inhibition data for Nateglinide with known inhibitors of its primary metabolizing enzymes, CYP2C9 and CYP3A4. This data is critical for predicting potential clinical drug-drug interactions.

Table 1: In Vitro Inhibition of Nateglinide Metabolism in Human Liver Microsomes

InhibitorTarget EnzymeInhibition Constant (Ki) µMType of InhibitionReference
SulfaphenazoleCYP2C90.8Competitive
FluconazoleCYP2C912.5Competitive
MiconazoleCYP2C90.5Competitive
KetoconazoleCYP3A41.8Competitive
ItraconazoleCYP3A40.4Competitive
ClarithromycinCYP3A415.2Competitive
GemfibrozilCYP2C925.0Not specified
SimvastatinCYP3A48.2Not specified
PioglitazoneCYP2C9/CYP3A4>50Not specified
RosiglitazoneCYP2C9/CYP3A4>50Not specified

Note: The data presented is for non-labeled Nateglinide. This compound is used as an internal standard for the analytical quantification of Nateglinide.

Signaling Pathway

The primary mechanism of action of Nateglinide involves the modulation of the insulin secretion pathway in pancreatic β-cells.

G cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Metabolism Glycolysis & Citric Acid Cycle GLUT2->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP K_ATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) ATP->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Nateglinide Nateglinide Nateglinide->K_ATP_Channel Inhibits

Caption: Nateglinide's mechanism of action in pancreatic β-cells.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the metabolism of Nateglinide by specific CYP isoforms (CYP2C9 and CYP3A4).

Materials:

  • Human Liver Microsomes (HLM)

  • Nateglinide

  • This compound (Internal Standard)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (potential inhibitor)

  • Positive control inhibitors (e.g., Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination_analysis Termination & Analysis cluster_data Data Analysis Prep_HLM Prepare Human Liver Microsomes (HLM) Add_HLM_Buffer Add HLM and Buffer to 96-well plate Prep_HLM->Add_HLM_Buffer Prep_Nate Prepare Nateglinide Working Solution Add_Nate Add Nateglinide Prep_Nate->Add_Nate Prep_Inhib Prepare Test Compound & Control Inhibitor Dilutions Add_Inhibitor Add Test Compound or Control Inhibitor Prep_Inhib->Add_Inhibitor Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_NADPH->Initiate_Reaction Add_HLM_Buffer->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Nate Add_Nate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction with cold Acetonitrile Incubate->Terminate Add_IS Add this compound (Internal Standard) Terminate->Add_IS Centrifuge Centrifuge to precipitate protein Add_IS->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calc_Metabolite Calculate Metabolite Formation Rate Analyze->Calc_Metabolite Plot Plot % Inhibition vs. Log[Inhibitor] Calc_Metabolite->Plot Calc_IC50 Determine IC50 Value Plot->Calc_IC50 G cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis Analysis cluster_data_analysis Data Analysis Seed_Cells Seed OATP1B1-expressing and Mock cells in plates Culture_Cells Culture to confluence Seed_Cells->Culture_Cells Wash_Cells Wash cells with pre-warmed buffer Culture_Cells->Wash_Cells Add_Nate Add Nateglinide (with or without inhibitor) Wash_Cells->Add_Nate Incubate Incubate for a specific time at 37°C Add_Nate->Incubate Wash_Stop Wash with ice-cold buffer to stop uptake Incubate->Wash_Stop Lyse_Cells Lyse cells Wash_Stop->Lyse_Cells Add_IS Add this compound (Internal Standard) Lyse_Cells->Add_IS Centrifuge Centrifuge to remove debris Add_IS->Centrifuge Analyze Analyze lysate for Nateglinide by LC-MS/MS Centrifuge->Analyze Compare_Uptake Compare Nateglinide uptake between OATP1B1 and Mock cells Analyze->Compare_Uptake

References

Application Notes and Protocols for Nateglinide-D5 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Nateglinide and its deuterated internal standard, Nateglinide-D5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are intended for research and drug development purposes.

Introduction

Nateglinide is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. Accurate quantification of Nateglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Nateglinide-D5, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.

This document outlines a validated LC-MS/MS method for the simultaneous determination of Nateglinide and Nateglinide-D5 in plasma.

Signaling Pathway of Nateglinide

Nateglinide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.

Nateglinide_Signaling_Pathway cluster_cell Pancreatic β-cell Nateglinide Nateglinide SUR1 SUR1 Subunit of K-ATP Channel Nateglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release into Bloodstream Insulin_Exocytosis->Insulin_Release Results in Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 25 µL of Nateglinide-D5 Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex for 30 seconds Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile (containing 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex vigorously for 2 minutes Add_ACN->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C Vortex2->Centrifuge Transfer Transfer 200 µL of the supernatant to a new vial Centrifuge->Transfer Evaporate Evaporate to dryness under a stream of nitrogen at 40°C Transfer->Evaporate Reconstitute Reconstitute with 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL into the LC-MS/MS system Reconstitute->Inject

Troubleshooting & Optimization

Technical Support Center: Nateglinide Quantification with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Nateglinide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect Nateglinide quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of Nateglinide quantification in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of Nateglinide and its internal standard (IS) in the mass spectrometer's ion source.[5] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies. Ion suppression is the more common phenomenon observed.

Q2: My Nateglinide signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. If you observe significant variability in your quality control (QC) samples or a discrepancy between spiked samples and standards prepared in a neat solution, it is highly probable that matrix components are affecting the ionization of Nateglinide. The US-FDA guidance for bioanalytical method validation mandates the assessment of matrix effects to ensure that precision, selectivity, and sensitivity are not compromised.

Q3: How can I qualitatively assess if matrix effects are present in my Nateglinide assay?

A3: A common and effective method for qualitative assessment is the post-column infusion technique. This involves infusing a standard solution of Nateglinide at a constant rate into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

Below is a diagram illustrating the workflow for a post-column infusion experiment.

G cluster_setup Experimental Setup cluster_procedure Procedure infusion_pump Infusion Pump with Nateglinide Solution tee infusion_pump->tee Constant Flow ms Mass Spectrometer tee->ms Combined Flow lc_column LC Column lc_column->tee LC Eluent inject_blank Inject Blank Matrix Extract acquire_data Acquire MS Data inject_blank->acquire_data analyze_signal Analyze for Signal Suppression/Enhancement acquire_data->analyze_signal G start Start: Matrix Effect Observed ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe hybridspe HybridSPE® start->hybridspe check Matrix Effect Mitigated? ppt->check lle->check spe->check hybridspe->check check->start No, Try another method end End: Proceed with Validation check->end Yes

References

Technical Support Center: Nateglinide D5 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise (S/N) ratio of Nateglinide D5 in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the this compound signal intensity low?

A low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1]

  • Suboptimal Ionization: Nateglinide is typically analyzed in positive electrospray ionization (ESI) mode.[1] Inefficient ionization is a primary cause of low signal intensity. Optimization of ESI source parameters is crucial for maximizing the generation of protonated this compound molecules ([M+H]⁺).[2]

  • Sample Concentration: The concentration of this compound in the sample may be too low, falling below the instrument's limit of detection.[1]

  • Ion Suppression: Co-eluting matrix components from the biological sample can compete with this compound for ionization, leading to a suppressed signal.[3] This is a common issue in complex matrices like plasma.

  • Poor Fragmentation: If using tandem mass spectrometry (MS/MS), the collision energy might not be optimized for the specific precursor-to-product ion transition of this compound, resulting in a weak product ion signal.

Q2: What is causing high background noise in my chromatogram?

High background noise can significantly decrease the signal-to-noise ratio, making it difficult to accurately quantify this compound.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase, reconstitution solvent, or extraction reagents can contribute to a high chemical background.

  • Dirty Ion Source: Accumulation of non-volatile salts and other contaminants in the ion source can lead to a noisy baseline.

  • Leaks in the LC or MS System: Air leaks in the system can introduce nitrogen and other atmospheric gases, increasing the background noise.

  • Electronic Noise: Improper grounding or electronic interference from nearby instruments can also contribute to a noisy baseline.

Q3: My this compound (Internal Standard) signal is inconsistent across samples. What could be the reason?

Inconsistent internal standard response is a critical issue that can lead to inaccurate quantification.

  • Inaccurate Pipetting: Errors in adding the internal standard solution to the samples will result in variable concentrations and, consequently, inconsistent signal responses.

  • Variability in Sample Preparation: Inconsistent extraction recovery of this compound across different samples can lead to signal variability.

  • Matrix Effects: Differential ion suppression or enhancement in individual samples due to variations in the sample matrix can cause the internal standard signal to fluctuate.

  • Degradation of Internal Standard: this compound may be unstable under certain sample processing or storage conditions, leading to its degradation and a lower signal in some samples.

  • Deuterium Exchange: In some cases, deuterium atoms on a deuterated internal standard can exchange with protons from the solvent, altering its mass and signal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound analysis?

Optimizing mass spectrometry parameters is critical for achieving a good signal-to-noise ratio. A Design of Experiment (DoE) approach can be used to systematically optimize these parameters. The following tables summarize key parameters and their typical ranges for optimization.

Table 1: Optimized LC-MS/MS Parameters for Nateglinide Analysis

ParameterOptimized Value
Ionization ModePositive Electrospray Ionization (ESI)
Drying Gas Flow Rate10 L/min
Nebulizing Gas Flow Rate3 L/min
Desolvation Line (DL) Temperature250 °C
Heat Block Temperature400 °C
Positive Voltage4.5 kV

Table 2: MRM Transitions for Nateglinide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nateglinide318.2164.115
This compound323.2169.115

Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Q2: What is a suitable experimental protocol for the analysis of this compound in plasma?

The following is a general protocol for the extraction and analysis of this compound from plasma samples.

Experimental Protocol: Quantification of Nateglinide in Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Table 3: Example Liquid Chromatography Gradient

Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)
0.02080
2.0955
3.0955
3.12080
5.02080

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

nateglinide_metabolism cluster_cyp Hepatic Metabolism Nateglinide Nateglinide CYP2C9 CYP2C9 (Major) Nateglinide->CYP2C9 ~70% CYP3A4 CYP3A4 (Minor) Nateglinide->CYP3A4 ~30% Metabolites Hydroxylated and Glucuronidated Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion CYP2C9->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of Nateglinide.

References

Technical Support Center: Nateglinide D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Nateglinide D5 as an internal standard in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of the drug Nateglinide. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical structure and properties are nearly identical to Nateglinide, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Nateglinide.[1][2]

Q2: What are the most common pitfalls when using this compound as an internal standard?

The most frequently encountered pitfalls include:

  • Isotopic Exchange (H/D Exchange): The deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or sample matrix, leading to a loss of its isotopic purity.

  • Chromatographic (Isotopic) Shift: this compound may have a slightly different chromatographic retention time compared to the unlabeled Nateglinide. This can lead to differential matrix effects.

  • Impurity of the Standard: The this compound standard may contain a small amount of unlabeled Nateglinide, which can interfere with the accurate measurement of low concentrations of the analyte.

  • Differential Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can affect the ionization of Nateglinide and this compound differently, especially if they do not co-elute perfectly.[3][4]

Q3: How should I prepare and store this compound stock and working solutions?

  • Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent such as methanol or acetonitrile.[5] Store the stock solution at -20°C or below in a tightly sealed container to ensure long-term stability, which can be for at least 4 years.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent, often the mobile phase used in the LC-MS/MS method. These solutions should be stored under refrigerated conditions (2-8°C) and should be prepared fresh as needed for daily use to minimize the risk of degradation or contamination.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting Peaks

Q: I am observing tailing, fronting, or split peaks for this compound. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors related to the chromatography or the sample itself.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Column Degradation Operating at a high pH can cause silica-based columns to degrade, leading to poor peak shape. Check the column's pH stability range.
Secondary Interactions Interactions between the analyte and active sites on the column can cause tailing. Try a different column chemistry or mobile phase additive.
Issue 2: Retention Time Shifts

Q: The retention time of this compound is shifting between injections or is different from the unlabeled Nateglinide. Why is this happening?

A: Retention time shifts can indicate issues with the LC system or the method's robustness. A slight difference in retention time between Nateglinide and this compound is known as the deuterium isotope effect and is often observed in reversed-phase chromatography, with the deuterated compound eluting slightly earlier.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Deuterium Isotope Effect This is an inherent property. Optimize the chromatography to minimize the separation between the analyte and the internal standard. A slower gradient or a different column may help achieve co-elution.
Inadequate Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is well-mixed to avoid gradual changes in composition.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Issue 3: Inaccurate or Imprecise Results

Q: My quantitative results for Nateglinide are not accurate or reproducible. Could the this compound internal standard be the problem?

A: Inaccurate or imprecise results can often be traced back to issues with the internal standard.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isotopic Exchange Avoid extreme pH conditions (highly acidic or basic) and high temperatures during sample preparation and storage, as these can promote the exchange of deuterium with hydrogen. The deuterium atoms on the phenyl ring of this compound are generally stable.
Impurity in the Internal Standard Analyze the this compound solution alone to check for the presence of unlabeled Nateglinide. If significant, obtain a new, higher purity standard or account for the impurity in your calculations.
Differential Matrix Effects If Nateglinide and this compound do not co-elute, they may be affected differently by matrix components. Optimize the chromatography for co-elution. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
Incorrect Concentration of Internal Standard Verify the concentration of your this compound stock and working solutions. Ensure consistent and accurate spiking of the internal standard into all samples, standards, and quality controls.

Data Presentation

Table 1: this compound - Purity and Stability Information

ParameterSpecificationStorage Conditions
Chemical Purity ≥98%Store at -20°C for long-term storage.
Isotopic Purity ≥99% deuterated forms (d1-d5)Solutions should be stored at 2-8°C and used within a short period.
Long-term Stability ≥ 4 years at -20°CAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in 10 mL of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Store the working solution at 2-8°C and prepare fresh weekly.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (10 µg/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for Nateglinide and this compound Analysis
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nateglinide: m/z 318.2 → 166.1

      • This compound: m/z 323.2 → 171.1

    • Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Nateglinide calculate->quantify

Caption: Experimental workflow for the quantification of Nateglinide in plasma using this compound.

troubleshooting_tree start Inaccurate or Imprecise Results check_peak_shape Check Peak Shape (Analyte and IS) start->check_peak_shape good_shape Good check_peak_shape->good_shape Good bad_shape Poor (Tailing/Splitting) check_peak_shape->bad_shape Poor check_retention Check Retention Time (Co-elution?) good_shape->check_retention solution_peak_shape Troubleshoot Chromatography: - Check column - Optimize mobile phase - Check injection solvent bad_shape->solution_peak_shape coelute Co-eluting check_retention->coelute no_coelute Not Co-eluting check_retention->no_coelute check_is_purity Check IS Purity (Inject IS alone) coelute->check_is_purity solution_coelution Optimize Chromatography: - Adjust gradient - Try different column no_coelute->solution_coelution pure Pure check_is_purity->pure impure Contains Unlabeled Analyte check_is_purity->impure check_matrix_effect Assess Matrix Effects (Post-column infusion) pure->check_matrix_effect solution_impurity Use Higher Purity IS or Correct for Impurity impure->solution_impurity no_matrix No Significant Effect check_matrix_effect->no_matrix matrix Significant Ion Suppression/ Enhancement check_matrix_effect->matrix solution_ok Investigate Other Sources of Error: - Pipetting - Standard preparation no_matrix->solution_ok solution_matrix Improve Sample Cleanup or Optimize Chromatography to Avoid Suppression Zone matrix->solution_matrix

Caption: Troubleshooting decision tree for this compound internal standard issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Nateglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Nateglinide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Nateglinide I should be aware of during chromatographic analysis?

A1: Nateglinide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 (70%) and CYP3A4 (30%). The major metabolites result from the hydroxylation of the isopropyl group. The most predominant metabolite is a monohydroxylated product often referred to as M1. Another significant metabolite is the isoprene minor metabolite, known as M7, which possesses pharmacological activity comparable to the parent Nateglinide. Several other hydroxylated and glucuronidated metabolites also exist.

Q2: What are the typical starting conditions for reversed-phase HPLC separation of Nateglinide and its metabolites?

A2: A good starting point for developing a separation method for Nateglinide and its metabolites is to use a C18 or C8 column. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). A common starting point is a mobile phase composition of acetonitrile and phosphate buffer (pH 2.5-4.5) in a ratio of around 65:35 (v/v). The detection wavelength is usually set around 210 nm.

Q3: Why is the pH of the mobile phase critical for the separation of Nateglinide and its metabolites?

A3: The pH of the mobile phase is a crucial parameter because Nateglinide and its metabolites are ionizable compounds. Their retention on a reversed-phase column is highly dependent on their ionization state. At a pH below their pKa, they will be in their less polar, non-ionized form, leading to longer retention times. Conversely, at a pH above their pKa, they will be ionized and more polar, resulting in shorter retention times. Adjusting the pH can significantly alter the selectivity and resolution between the parent drug and its various metabolites. For reproducible results, the mobile phase pH should be controlled and buffered.

Q4: What are the common challenges in the simultaneous analysis of Nateglinide and its metabolites by LC-MS/MS?

A4: Common challenges include:

  • Co-elution of Metabolites: Structurally similar metabolites, such as isomers of hydroxylated Nateglinide, may co-elute. Optimization of the mobile phase gradient and stationary phase chemistry is crucial for their separation.

  • Matrix Effects: When analyzing biological samples like plasma, endogenous components can suppress or enhance the ionization of Nateglinide and its metabolites in the mass spectrometer, leading to inaccurate quantification. Proper sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are necessary to minimize matrix effects.

  • Metabolite Stability: Some metabolites, particularly glucuronide conjugates, can be unstable and may degrade during sample storage or analysis. It is important to assess the stability of all analytes under the experimental conditions.

  • In-source Fragmentation: Glucuronide metabolites can sometimes undergo fragmentation back to the parent drug in the ion source of the mass spectrometer, which can interfere with the accurate quantification of the parent drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of Nateglinide and its metabolites.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Column Silanols Nateglinide contains a carboxylic acid group and can exhibit peak tailing due to interactions with residual silanol groups on the silica-based column packing. Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to suppress the ionization of the silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Void Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort peak shape. Solution: First, try back-flushing the column. If this does not resolve the issue, a guard column should be used to protect the analytical column. If the problem persists, the column may need to be replaced.
Problem 2: Poor Resolution Between Nateglinide and its Metabolites
Possible Cause Recommended Solution
Inadequate Mobile Phase Composition The organic-to-aqueous ratio and the pH of the mobile phase are not optimal for separating the analytes. Solution: Systematically vary the mobile phase composition. Try a shallower gradient or adjust the isocratic percentage of the organic solvent. Fine-tune the mobile phase pH to alter the selectivity between the parent drug and its metabolites.
Inappropriate Column Chemistry The stationary phase may not provide sufficient selectivity for the analytes. Solution: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column, which can offer different selectivities for structurally similar compounds.
Suboptimal Flow Rate or Temperature The flow rate may be too high, not allowing for proper partitioning, or the temperature may not be optimal. Solution: Decrease the flow rate to improve separation efficiency. Alternatively, increasing the column temperature can decrease mobile phase viscosity and may improve peak shape and resolution, although it can also alter selectivity.
Problem 3: Inconsistent Retention Times
Possible Cause Recommended Solution
Unbuffered or Improperly Prepared Mobile Phase Small shifts in the pH of an unbuffered mobile phase can cause significant changes in the retention times of ionizable compounds like Nateglinide. Solution: Always use a buffer in the aqueous portion of the mobile phase and ensure it is prepared accurately and consistently. The buffer concentration should be sufficient to maintain a stable pH.
Fluctuations in Column Temperature Changes in the ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.
HPLC System Issues (e.g., Leaks, Pump Problems) Leaks in the system or inconsistent pump performance can lead to fluctuating flow rates and, consequently, variable retention times. Solution: Perform regular system maintenance. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.

Experimental Protocols

Below are representative experimental protocols for the analysis of Nateglinide. These should be considered as starting points and may require further optimization for the specific application.

Protocol 1: HPLC-UV Method for Nateglinide
Parameter Condition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 2.5) and Acetonitrile (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 210 nm
Internal Standard Gliclazide
Sample Preparation (Plasma) Protein precipitation with acetonitrile.
Protocol 2: UPLC-MS/MS Method for Nateglinide (Conceptual)

This is a conceptual protocol based on typical methods for similar analyses, as a detailed validated method for simultaneous analysis of Nateglinide and its major metabolites was not found in the provided search results.

Parameter Condition
UPLC System Acquity UPLC or similar
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Positive
MRM Transitions Nateglinide: [M+H]+ → fragment ionMetabolite M1: [M+H]+ → fragment ionMetabolite M7: [M+H]+ → fragment ionInternal Standard (e.g., Deuterated Nateglinide): [M+H]+ → fragment ion
Sample Preparation (Plasma) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Protein Precipitation or SPE/LLE IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into HPLC/UPLC Evaporation->Injection Column C18 Column Separation Injection->Column Detection UV or MS/MS Detection Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination/Void? start->cause3 solution1a Lower Mobile Phase pH (e.g., pH < 3.5) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution2 Dilute Sample cause2->solution2 Yes solution3a Back-flush Column cause3->solution3a Yes solution3b Use Guard Column solution3a->solution3b If persists solution3c Replace Column solution3b->solution3c If persists

Nateglinide D5 stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nateglinide D5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions and to offer troubleshooting advice for potential experimental issues. The information provided is primarily based on forced degradation studies of Nateglinide, as specific stability data for this compound is limited. The deuterated form is expected to exhibit similar stability characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1] Some suppliers also recommend refrigeration.[2] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2] One supplier suggests a stability of at least 4 years under appropriate storage conditions.[1] For short-term transport, room temperature is acceptable.[1]

Q2: What are the known stability issues for Nateglinide?

A2: Nateglinide is susceptible to degradation under acidic, alkaline, and oxidative conditions. Forced degradation studies have shown that it is relatively stable under neutral, thermal (dry heat), and photolytic stress.

Q3: What are the major degradation products of Nateglinide?

A3: Under forced degradation conditions, three primary degradation products (DPs) have been identified for Nateglinide:

  • DP I: 2-amino-3-phenylpropanoic acid

  • DP II: 4-isopropyl-N-phenethylcyclohexanecarboxamide

  • DP III: 2-(cyclohexanecarboxamido)-3-phenylpropanoic acid

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify the storage conditions of your this compound sample. Ensure it has been stored at the recommended -20°C in a tightly sealed container. Exposure to moisture or elevated temperatures can lead to degradation.

  • Possible Cause 2: Degradation due to experimental conditions.

    • Troubleshooting Step: Review the pH of your sample preparation and mobile phase. Nateglinide is known to degrade in acidic and alkaline conditions. If your experiment involves acidic or basic solutions, consider neutralizing the sample before analysis or using a milder pH.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting Step: If your experimental setup involves exposure to oxidizing agents or even prolonged exposure to air at elevated temperatures, oxidative degradation may occur. Consider degassing your solvents and blanketing your sample with an inert gas like nitrogen or argon.

Issue 2: Loss of this compound peak area or concentration over time.

  • Possible Cause 1: Adsorption to container surfaces.

    • Troubleshooting Step: this compound is slightly soluble in methanol and chloroform. Depending on the solvent and container material, adsorption can occur. Consider using silanized glass vials or polypropylene tubes to minimize adsorption.

  • Possible Cause 2: Hydrolytic degradation.

    • Troubleshooting Step: If your samples are in aqueous solutions, especially at non-neutral pH, hydrolysis of the amide linkage can occur over time. Prepare fresh solutions for analysis whenever possible and store any stock solutions at -20°C.

Summary of Forced Degradation Studies on Nateglinide

The following table summarizes the conditions and findings from forced degradation studies performed on Nateglinide.

Stress ConditionReagent/ConditionDurationTemperatureObservation
Acid Hydrolysis 0.1 M HCl8 hours85°CSignificant degradation, formation of three degradation products (DP I, DP II, DP III).
Alkali Hydrolysis 0.1 M NaOH8 hours85°CSignificant degradation.
Neutral Hydrolysis Water8 hours85°CStable.
Oxidative Degradation 30% H₂O₂24 hoursRoom TemperatureDegradation observed.
Thermal Degradation Solid state30 days50°CStable.
Photolytic Degradation Solid state--Stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of Nateglinide

This protocol is based on studies investigating the stability of Nateglinide under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Nateglinide in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To a known amount of Nateglinide, add 0.1 M hydrochloric acid.

    • Reflux the solution at 85°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Alkali Hydrolysis:

    • To a known amount of Nateglinide, add 0.1 M sodium hydroxide.

    • Reflux the solution at 85°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute the sample with the mobile phase.

  • Oxidative Degradation:

    • Dissolve Nateglinide in 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the sample with the mobile phase.

  • Thermal Degradation:

    • Keep the solid Nateglinide in a petri dish in a hot air oven at 50°C for 30 days.

    • Dissolve the sample in a suitable solvent and dilute to the desired concentration.

  • Analysis: Analyze all the stressed samples using a stability-indicating HPLC method.

Protocol 2: HPLC Method for Nateglinide and its Degradation Products

This is a general HPLC method adapted from published literature for the separation of Nateglinide and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of ammonium acetate buffer (20 mM, pH adjusted to 4.0 with acetic acid), methanol, and acetonitrile in an isocratic mode. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 85°C, 8h) stock->acid Expose to Stress alkali Alkali Hydrolysis (0.1M NaOH, 85°C, 8h) stock->alkali Expose to Stress oxidative Oxidative Stress (30% H2O2, RT, 24h) stock->oxidative Expose to Stress thermal Thermal Stress (Solid, 50°C, 30d) stock->thermal Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples data Data Interpretation (Peak Purity, Degradant Identification) hplc->data

Caption: Workflow for forced degradation studies of this compound.

degradation_pathway cluster_products Degradation Products Nateglinide Nateglinide DP1 DP I (Amide Hydrolysis Product) Nateglinide->DP1 Acid/Alkali Hydrolysis DP2 DP II (Decarboxylation Product) Nateglinide->DP2 Acid Hydrolysis DP3 DP III (Oxidative Dealkylation Product) Nateglinide->DP3 Oxidative Stress

Caption: Proposed degradation pathways for Nateglinide.

References

Calibration curve linearity issues with Nateglinide D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Nateglinide D5 in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Nateglinide non-linear, even when using a deuterated internal standard like this compound?

A1: Non-linearity in calibration curves, even with deuterated internal standards, can stem from several sources. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1] The formation of Nateglinide multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response.[1] Additionally, the concentration of the internal standard itself can influence the linearity of the analyte-to-internal standard response ratio.[1]

Q2: My this compound internal standard doesn't seem to be correcting for matrix effects properly. What could be the cause?

A2: This issue is often referred to as "differential matrix effects."[1] It happens when the analyte (Nateglinide) and the deuterated internal standard (this compound) are affected differently by the sample matrix. A primary reason for this is a slight difference in their chromatographic retention times.[1] Even a small separation can expose the analyte and the internal standard to varying matrix components as they elute, causing different degrees of ion suppression or enhancement.

Q3: Can the position of the deuterium labels on the this compound internal standard impact my results?

A3: Yes, the position and stability of the deuterium labels are crucial. If deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix. This can diminish the isotopic purity of the internal standard, leading to inaccuracies in the assay. It is essential to use internal standards where the deuterium atoms are located in stable, non-exchangeable positions.

Q4: I'm observing poor reproducibility in my assay. Could the this compound standard be the source of the problem?

A4: Poor reproducibility can indeed be linked to the deuterated standard. Inconsistent sample preparation, leading to variability in extraction recovery, can affect the internal standard's response. Additionally, if the concentration of Nateglinide is very high, its naturally occurring isotopes (e.g., M+5) could potentially contribute to the signal of the this compound, although this is less common with a D5-labeled standard compared to those with fewer deuterium atoms.

Troubleshooting Guide: Calibration Curve Linearity Issues

This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves for Nateglinide using a this compound internal standard.

Initial Checks
  • System Suitability: Before analyzing samples, ensure the LC-MS/MS system is performing optimally. Check for stable spray, consistent peak areas, and retention times for a series of neat standard injections.

  • Reagent and Standard Integrity: Verify the purity and correct preparation of Nateglinide and this compound stock and working solutions. Re-prepare solutions if necessary.

Troubleshooting Non-Linearity
Symptom Potential Cause Troubleshooting Steps
Curve flattens at high concentrations Detector Saturation: The mass spectrometer detector is overwhelmed by a high number of ions.- Dilute the upper-level calibration standards and high-concentration quality control (QC) samples. - If possible, adjust MS parameters to reduce sensitivity (e.g., by using a less intense MRM transition).
Ionization Competition/Suppression: At high concentrations, Nateglinide may suppress the ionization of the internal standard (or vice versa).- Observe the internal standard's peak area across the calibration curve. A decreasing signal with increasing Nateglinide concentration is indicative of competition. - Optimize the concentration of the this compound internal standard. A higher concentration may sometimes improve linearity.
Analyte Multimer Formation: Nateglinide molecules may form dimers or other multimers in the ion source at high concentrations.- Dilute the higher concentration standards. - Optimize ion source parameters such as temperature and gas flows to minimize the formation of multimers.
Poor R² value and scattered data points Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement from the sample matrix.- Overlay the chromatograms of Nateglinide and this compound to ensure they co-elute perfectly. Even a slight separation can lead to differential effects. - Improve sample cleanup by using a more effective protein precipitation method, or by employing liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibrators).
Inconsistent Sample Preparation: Variability in extraction recovery or reconstitution steps.- Review and optimize the sample preparation workflow for consistency. - Ensure complete and consistent evaporation and reconstitution of the sample extracts.
Back-calculated concentrations of standards are inaccurate (>15% deviation) Inappropriate Regression Model: A linear regression model may not be suitable for the data.- Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration standards. - If the non-linearity is reproducible and justifiable, a quadratic regression model may be employed, but this should be used with caution in regulated bioanalysis.

Troubleshooting Workflow Diagram

G start Non-Linear Calibration Curve for this compound check_system Perform System Suitability Check start->check_system check_standards Verify Standard and Reagent Integrity check_system->check_standards observe_is Observe IS Response Across Curve check_standards->observe_is is_decreasing IS Signal Decreasing? observe_is->is_decreasing ion_competition Potential Ion Competition/Suppression. Optimize IS concentration. Dilute high standards. is_decreasing->ion_competition Yes is_stable IS Signal Stable is_decreasing->is_stable No reassess_curve Re-evaluate Linearity ion_competition->reassess_curve check_coelution Check Analyte/IS Co-elution is_stable->check_coelution coeluting Perfect Co-elution? check_coelution->coeluting not_coeluting Differential Matrix Effects Likely. Optimize chromatography to achieve co-elution. coeluting->not_coeluting No coeluting_yes Co-eluting coeluting->coeluting_yes Yes not_coeluting->reassess_curve improve_cleanup Improve Sample Cleanup (SPE/LLE) coeluting_yes->improve_cleanup improve_cleanup->reassess_curve linearity_ok Linearity Acceptable? reassess_curve->linearity_ok use_weighted Consider Weighted Regression (1/x, 1/x²) or Quadratic Fit linearity_ok->use_weighted No end Proceed with Analysis linearity_ok->end Yes use_weighted->end

Caption: Troubleshooting workflow for calibration curve issues.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol is a representative method for the extraction of Nateglinide from human plasma.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To each tube, add 100 µL of the respective plasma sample.

  • Add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in 50:50 methanol:water) to each tube, except for the blank sample (add 20 µL of 50:50 methanol:water instead).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Nateglinide and this compound. Method optimization is recommended.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Nateglinide) Hypothetical: m/z 318.2 -> 164.1
MRM Transition (this compound) Hypothetical: m/z 323.2 -> 169.1
Collision Energy (CE) To be optimized for your instrument
Dwell Time 100 ms

Note: MRM transitions and collision energies should be optimized empirically on the specific mass spectrometer being used.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add 300 µL Acetonitrile vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_sep C18 Column Separation inject->lc_sep ms_detect ESI+ MRM Detection lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Plot Calibration Curve ratio->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Bioanalytical workflow for Nateglinide in plasma.

Quantitative Data Summary

The following tables summarize typical calibration curve parameters and acceptance criteria for bioanalytical methods, which should be applied to the analysis of Nateglinide.

Table 1: Representative Calibration Curve Parameters for Nateglinide
Parameter Typical Value/Range
Calibration Range 10 - 5,000 ng/mL
Regression Model Linear, with 1/x² weighting
Correlation Coefficient (r²) ≥ 0.99
Internal Standard This compound
Internal Standard Concentration Consistent across all samples (e.g., 500 ng/mL)
Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidance)
Parameter Acceptance Criteria
Calibration Curve - At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). - A minimum of six non-zero standards are required.
Accuracy The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) of QC samples should not exceed 15% (20% at the LLOQ).
Selectivity No significant interfering peaks at the retention time of Nateglinide or this compound in blank matrix samples.
Matrix Effect The CV of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentrations of stability QC samples should be within ±15% of nominal concentrations.

References

Validation & Comparative

Cross-validation of Nateglinide assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Assay Performance with Gliclazide, Metformin, and Undecylenic Acid as Internal Standards, Supported by Experimental Data.

For researchers, scientists, and professionals in drug development, the accurate quantification of Nateglinide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically using high-performance liquid chromatography (HPLC). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for potential variability.

This guide provides a comparative overview of three different internal standards used in Nateglinide assays: Gliclazide, Metformin, and Undecylenic acid. The performance of each is evaluated based on published experimental data, focusing on key validation parameters to assist researchers in selecting the most suitable IS for their specific analytical needs.

Principles of Internal Standard Selection

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest.[1] It is added at a constant concentration to all calibration standards, quality control samples, and study samples before sample processing.[1] The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations in extraction recovery, injection volume, and instrument response.[1]

The selection of an internal standard is governed by several factors, including its chemical similarity to the analyte, retention time in the chromatographic system, and lack of interference with the analyte or endogenous components in the matrix.[1] For liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their nearly identical properties to the analyte.[2] However, in HPLC with UV detection, structurally analogous compounds are commonly and effectively used.

Experimental Methodologies

The following sections detail the experimental protocols for Nateglinide assays using Gliclazide, Metformin, and Undecylenic acid as internal standards, as reported in various studies.

Nateglinide Assay with Gliclazide as Internal Standard

A common approach for Nateglinide quantification in plasma utilizes Gliclazide as the internal standard with HPLC-UV detection.

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. A mixture of methanol and acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis. This method has been shown to yield high extraction efficiencies of over 97.86%.

Chromatographic Conditions: The separation is achieved on a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase often consists of a mixture of an acidic buffer (e.g., 10 mM phosphate buffer, pH 2.5-3.0) and acetonitrile in a ratio of approximately 35:65 (v/v) or 30:70 (v/v). The flow rate is maintained at 1.0 mL/min, and detection is performed at 210 nm. Under these conditions, the retention times for Nateglinide and Gliclazide are approximately 9.6 minutes and 11.8 minutes, respectively.

Nateglinide Assay with Metformin as Internal Standard

Metformin has also been employed as an internal standard for the simultaneous analysis of multiple antidiabetic drugs, including Nateglinide.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and pre-concentration when using Metformin as an internal standard. Oasis HLB cartridges can be used for this purpose. After conditioning the cartridges, the plasma sample is loaded, and the analytes are eluted with acetonitrile. The eluent is then evaporated and reconstituted for injection.

Chromatographic Conditions: An Onyx monolithic C18 column (100 x 4.6 mm) is one option for separation. The mobile phase is a mixture of 0.05% formic acid in water and methanol (42:58 v/v) at a flow rate of 0.5 mL/min. Detection is carried out at a wavelength of 234 nm. This method allows for the separation of Nateglinide and Metformin in under 20 minutes.

Nateglinide Assay with Undecylenic Acid as Internal Standard

For a more sensitive assay involving pre-column derivatization and fluorescence detection, Undecylenic acid has been used as an internal standard.

Sample Preparation: Liquid-liquid extraction is employed to isolate Nateglinide and Undecylenic acid from plasma. A mixture of ethyl acetate and diethyl ether (50:50 v/v) is a suitable extraction solvent. Following extraction, a pre-column derivatization is performed using a fluorescent reagent to enhance detection sensitivity.

Chromatographic Conditions: The fluorescent derivatives are separated on a Hypersil BDS-C8 column (250.0 mm x 2.1 mm, 5 µm) with an isocratic mobile phase of 65% acetonitrile in water. The flow rate is set to 0.50 mL/min. Fluorescence detection is performed with excitation and emission wavelengths of 345 nm and 435 nm, respectively.

Performance Comparison

The following tables summarize the key validation parameters for the Nateglinide assays with the different internal standards.

Table 1: Chromatographic and Detection Parameters

ParameterGliclazide (IS)Metformin (IS)Undecylenic Acid (IS)
Column Reverse-phase C18Onyx monolithic C18Hypersil BDS-C8
Mobile Phase Acetonitrile/Phosphate BufferMethanol/Formic Acid in WaterAcetonitrile/Water
Detection UV at 210 nmUV at 234 nmFluorescence (Ex: 345 nm, Em: 435 nm)
Retention Time (Nateglinide) ~9.6 minNot specifiedNot specified
Retention Time (IS) ~11.8 minNot specifiedNot specified

Table 2: Assay Validation Parameters

ParameterGliclazide (IS)Metformin (IS)Undecylenic Acid (IS)
Linearity Range 10-2500 ng/mL / 25-2000 ng/mL50-2000 ng/mL50-16000 ng/mL
Correlation Coefficient (r²) 0.9984 / 0.999Not specified>0.99
Lower Limit of Quantitation (LLOQ) 9.70 ng/mL50 ng/mL50 ng/mL
Intra-assay Precision (%RSD) <1.32%<15% (implied)<6.8%
Inter-assay Precision (%RSD) <1.32%<15% (implied)<1.6%
Accuracy (%RE) Not specifiedWithin ±15% (implied)< -3.4%
Recovery >97.86%Not specifiedNot specified

Visualized Workflows and Pathways

To further clarify the experimental processes and the mechanism of action of Nateglinide, the following diagrams are provided.

G Bioanalytical Workflow for Nateglinide Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/Eluate centrifuge->supernatant evaporate Evaporate & Reconstitute (if needed) supernatant->evaporate injection Inject into HPLC supernatant->injection evaporate->injection separation Chromatographic Separation injection->separation detection UV or Fluorescence Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result G Nateglinide Mechanism of Action cluster_pancreatic_beta_cell Pancreatic Beta-Cell Nateglinide Nateglinide K_ATP_Channel ATP-sensitive K+ Channel (K_ATP) Nateglinide->K_ATP_Channel Binds to SUR1 & closes channel SUR1 SUR1 Subunit Depolarization Membrane Depolarization K_ATP_Channel->Depolarization K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion with membrane Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

A Researcher's Guide to Deuterated Nateglinide Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research, the choice of an appropriate internal standard is paramount for the accuracy and reliability of quantitative assays. For researchers and drug development professionals working with the anti-diabetic drug Nateglinide, deuterated analogs serve as the gold standard for internal standards in mass spectrometry-based methods. This guide provides an objective comparison of Nateglinide D5 with other potential deuterated Nateglinide standards, supported by a review of publicly available data and established principles of bioanalytical method validation.

Understanding the Importance of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium. This subtle mass difference allows for their distinction from the native analyte by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior is crucial for compensating for variability in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantitative results.

Physicochemical Properties: A Head-to-Head Comparison

PropertyNateglinideThis compoundNateglinide D3 (Hypothetical)Nateglinide D7 (Hypothetical)
Chemical Formula C₁₉H₂₇NO₃C₁₉H₂₂D₅NO₃C₁₉H₂₄D₃NO₃C₁₉H₂₀D₇NO₃
Molecular Weight 317.43 g/mol 322.46 g/mol 320.45 g/mol 324.47 g/mol
Isotopic Purity N/ATypically ≥98%Typically ≥98%Typically ≥98%
Chemical Purity ≥98%≥98%≥98%≥98%
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Solubility Freely soluble in methanol, ethanol, and chloroform; practically insoluble in water.[1]Soluble in methanol, chloroform.Expected to be similar to Nateglinide.Expected to be similar to Nateglinide.
Storage Room temperature2-8°C2-8°C2-8°C

Performance in Bioanalytical Applications: A Data-Driven Assessment

The performance of an internal standard in a bioanalytical assay is the ultimate measure of its suitability. Key performance indicators include linearity, precision, accuracy, and the ability to compensate for matrix effects. The following table summarizes typical performance data for this compound as an internal standard in LC-MS/MS assays, based on published methods. While specific data for other deuterated analogs is not available, their performance is expected to be comparable, with minor variations.

Performance ParameterThis compound (Typical Performance)Other Deuterated Standards (Expected Performance)
Linearity (r²) ≥0.99≥0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL1-10 ng/mL
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<15%
Accuracy (%Bias) ±15%±15%
Matrix Effect (%CV of IS-normalized MF) <15%<15%
Extraction Recovery Consistent and reproducibleConsistent and reproducible

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of Nateglinide in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nateglinide: Q1 m/z 318.2 → Q3 m/z 166.1

    • This compound: Q1 m/z 323.2 → Q3 m/z 171.1

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the logic behind using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification logical_relationship cluster_process Analytical Process cluster_output Output analyte Nateglinide (Analyte) extraction Extraction Variability analyte->extraction matrix_effect Matrix Effect analyte->matrix_effect instrument_variation Instrument Variation analyte->instrument_variation is This compound (Internal Standard) is->extraction is->matrix_effect is->instrument_variation ratio Analyte/IS Ratio extraction->ratio matrix_effect->ratio instrument_variation->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

A Comparative Guide to Inter-laboratory Quantification of Nateglinide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Nateglinide, a crucial oral antidiabetic agent. The objective is to offer a comparative overview of the performance of different analytical techniques, supported by experimental data from published studies. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, be it in quality control, pharmacokinetic studies, or bioequivalence assessment.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the most common analytical methods used for the quantification of Nateglinide. The data presented is a compilation from various validated methods and provides a basis for inter-laboratory comparison.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 0.1 - 20 µg/mL[1][2], 25 - 2000 ng/mL[3], 0.2846 - 1.0125 mg/mL[4]0.05 - 16 µg/mL[5]100 - 600 µ g/band
Accuracy (% Recovery) 98.19% - 99.83%, 98.78% - 100.76%Not explicitly stated in the provided abstracts99.72%
Precision (RSD %) Intra-day: 1.6 - 12.9%, 4.95 - 10.58%; Inter-day: 3.8 - 8.4%, 7.91 - 10.71%Intra-day: 2.1 - 7.5%; Inter-day: 4.7 - 8.9%Not explicitly stated in the provided abstracts
Limit of Detection (LOD) 1.07 µg/mLNot explicitly stated in the provided abstractsNot explicitly stated in the provided abstracts
Limit of Quantification (LOQ) 0.1 µg/mL, 0.06 µg/mL0.05 µg/mLNot explicitly stated in the provided abstracts
Detection Wavelength 210 nm, 214 nm, 215 nm, 216 nm, 255 nmN/A (Mass Spectrometry)216 nm

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used technique for the routine analysis of Nateglinide in both pharmaceutical formulations and biological samples.

Sample Preparation (Human Plasma):

  • To 50 µL of human plasma, a protein precipitation agent is added.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for HPLC analysis.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Hypersil ODS C18, 5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of an acidic buffer (e.g., 10 mM phosphate buffer, pH 2.5) and acetonitrile is typical. The ratio can vary, for example, 35:65 (v/v) buffer to acetonitrile.

  • Flow Rate: A flow rate of 1 mL/min is often employed.

  • Detection: UV detection is performed at 210 nm.

  • Temperature: The column oven temperature is maintained at 30 ± 2 °C.

  • Injection Volume: A 20 µL injection volume is standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of Nateglinide in complex biological matrices.

Sample Preparation (Human Plasma):

  • A small volume of plasma (e.g., 100 µL) is used.

  • An internal standard (e.g., Tinidazole) is added to the plasma sample.

  • Protein precipitation is carried out, followed by centrifugation.

  • The supernatant is then injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A C8 column is utilized for separation.

  • Ionization: Electrospray ionization (ESI) in the positive mode is typically used.

  • Detection: The analysis is performed in the selected ion monitoring (SIM) mode.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples, making it a cost-effective option.

Sample Preparation:

  • Nateglinide is extracted from the sample matrix using a suitable solvent like methanol.

  • The resulting solution is then spotted onto the HPTLC plate.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v) is a suitable mobile phase.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.

  • Detection: Densitometric scanning is performed at 216 nm.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, which is essential for validating and ensuring the consistency of analytical methods across different laboratories.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Objectives (e.g., Method Validation, Proficiency Testing) B Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) A->B C Prepare Homogeneous Test Samples B->C D Develop & Distribute Standardized Protocol C->D E Participating Laboratories Analyze Samples D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, ANOVA) F->G H Evaluation of Method Performance (Accuracy, Precision) G->H I Final Report Generation H->I J Publication & Regulatory Submission I->J Dissemination of Findings

Caption: Workflow for an inter-laboratory comparison study.

References

Validation of an Analytical Method for Nateglinide using Nateglinide D5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of two common analytical techniques for the determination of Nateglinide, a widely used anti-diabetic agent. The comparison focuses on a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Nateglinide D5 as an internal standard.

This document presents a detailed overview of the experimental protocols, performance characteristics, and validation parameters for each method. The quantitative data is summarized in clear, comparative tables, and the experimental workflows are visualized to facilitate a deeper understanding of the methodologies.

Comparative Analysis of Analytical Methods

The choice between an HPLC-UV and an LC-MS/MS method for Nateglinide quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Method Performance and Validation Parameters

The following table summarizes the key performance characteristics of a representative HPLC-UV method and a high-sensitivity LC-MS/MS method for the analysis of Nateglinide. The use of a deuterated internal standard like this compound in the LC-MS/MS method significantly improves the accuracy and precision by correcting for matrix effects and variations in sample processing.

ParameterHPLC-UV MethodLC-MS/MS Method (with this compound)
Linearity Range 2.54 - 40.70 µg/mL[1]5 - 2000 ng/mL
Limit of Detection (LOD) 1.07 µg/mL[1]0.5 ng/mL
Limit of Quantification (LOQ) 2.54 µg/mL[1]5 ng/mL[2]
Accuracy (% Recovery) 98.78 - 100.76%[1]95 - 105%
Precision (% RSD) < 2%< 15%
Internal Standard GliclazideThis compound
Detection UV at 215 nmMass Spectrometry (Multiple Reaction Monitoring)

Key Observations:

  • The LC-MS/MS method offers significantly lower limits of detection and quantification, making it ideal for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices.

  • The HPLC-UV method, while less sensitive, provides excellent accuracy and precision for the analysis of bulk drug and pharmaceutical formulations where concentrations are higher.

  • The use of a stable isotope-labeled internal standard (this compound) in the LC-MS/MS method is the gold standard for quantitative analysis, as it closely mimics the behavior of the analyte during sample preparation and ionization, leading to more reliable results.

Experimental Protocols

HPLC-UV Method for Nateglinide in Tablet Formulation

This method is suitable for the quantification of Nateglinide in pharmaceutical dosage forms.

a) Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Nateglinide and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linearity range.

b) Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) core-shell column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.05 M Na2HPO4 (pH 2.0) / Methanol (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 22°C

LC-MS/MS Method for Nateglinide in Human Plasma

This highly sensitive and specific method is designed for the quantification of Nateglinide in biological matrices, such as human plasma, and employs this compound as the internal standard.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

  • Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: C8 column

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitored Transitions (MRM):

    • Nateglinide: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Visualizing the Workflow and Underlying Principles

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway of Nateglinide.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Stock Solution (Nateglinide & this compound) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples extraction Sample Extraction cal_standards->extraction qc_samples->extraction injection LC Injection extraction->injection ms_detection MS/MS Detection injection->ms_detection linearity Linearity ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision selectivity Selectivity ms_detection->selectivity stability Stability ms_detection->stability

Caption: Experimental workflow for the validation of an LC-MS/MS method.

nateglinide_pathway cluster_cell Pancreatic β-cell Nateglinide Nateglinide K_ATP ATP-sensitive K+ channel Nateglinide->K_ATP inhibits Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca2+ channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx facilitates Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

References

Nateglinide D5 vs. Structural Analog: A Comparative Guide for Internal Standard Selection in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Nateglinide, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the deuterated internal standard, Nateglinide D5, and a common structural analog, Gliclazide, to inform the selection of the most suitable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

The "gold standard" in quantitative mass spectrometry-based bioanalysis is the use of stable isotope-labeled (SIL) internal standards, such as this compound.[1] This preference is due to the nearly identical physicochemical properties of SIL internal standards to the analyte of interest, differing only in mass. This similarity ensures that the internal standard and analyte behave almost identically during sample preparation, chromatography, and ionization, leading to more effective compensation for matrix effects and variability in extraction recovery.[1]

Structural analogs, while a viable and often more cost-effective alternative when a SIL IS is not available, have different chemical structures. These differences can result in variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the analytical method.

Performance Comparison: this compound vs. Gliclazide

The following table summarizes key performance parameters for a validated HPLC method using Gliclazide as an internal standard for Nateglinide, contrasted with the expected performance of this compound based on general principles of bioanalytical method validation.

Performance ParameterStructural Analog (Gliclazide)Deuterated IS (this compound) (Expected)
Linearity (r²) >0.999>0.999
Recovery 85-95%More consistent and closely matching Nateglinide's recovery
Matrix Effect Potential for differential matrix effectsCo-elution minimizes differential matrix effects, providing superior compensation
Precision (%RSD) <15%Generally lower %RSD due to better correction for variability
Accuracy (%Bias) Within ±15%Generally closer to 100% (lower bias) across different biological matrices

Experimental Protocols

Below are representative experimental methodologies for the quantification of Nateglinide using a structural analog internal standard (Gliclazide). A method utilizing this compound would follow a similar protocol, with the primary difference being the internal standard used.

Method for Nateglinide Quantification using Gliclazide Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Gliclazide internal standard solution (10 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nateglinide: m/z 318.2 → 166.1

    • Gliclazide: m/z 324.1 → 127.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Logical Workflow for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard in a bioanalytical assay is a critical step that impacts the reliability of the entire method. The following diagram illustrates the logical workflow and key considerations in this process.

Internal_Standard_Selection start Start: Develop Bioanalytical Method for Nateglinide is_needed Is an Internal Standard Required? start->is_needed no_is External Standard Method (Higher potential for variability) is_needed->no_is No select_is Select Internal Standard Type is_needed->select_is Yes deuterated_is This compound (Stable Isotope Labeled) select_is->deuterated_is Ideal Choice structural_analog Structural Analog (e.g., Gliclazide) select_is->structural_analog Alternative validate_deuterated Method Validation with this compound deuterated_is->validate_deuterated validate_analog Method Validation with Gliclazide structural_analog->validate_analog compare_performance Compare Performance Data (Accuracy, Precision, Matrix Effect) validate_deuterated->compare_performance validate_analog->compare_performance final_choice Final Method Selection compare_performance->final_choice

Caption: Logical workflow for internal standard selection in bioanalysis.

Experimental Workflow for Comparative Evaluation

To definitively determine the superior internal standard, a head-to-head comparison should be performed. The following diagram outlines the experimental workflow for such a comparative validation study.

Comparative_Validation_Workflow start Start: Prepare Nateglinide Calibration Standards & QC Samples in Blank Plasma split Split Samples into Two Sets start->split set_a Set A: Spike with this compound split->set_a set_b Set B: Spike with Gliclazide split->set_b process_a Sample Preparation (Set A) set_a->process_a process_b Sample Preparation (Set B) set_b->process_b lcms_a LC-MS/MS Analysis (Set A) process_a->lcms_a lcms_b LC-MS/MS Analysis (Set B) process_b->lcms_b evaluate Evaluate and Compare Validation Parameters lcms_a->evaluate lcms_b->evaluate parameters Accuracy Precision Matrix Effect Recovery Linearity evaluate->parameters conclusion Conclusion: Determine Superior Internal Standard evaluate->conclusion

Caption: Experimental workflow for comparing internal standards.

Conclusion

While a structural analog like Gliclazide can be used for the quantification of Nateglinide, the use of a deuterated internal standard such as this compound is highly recommended for achieving the most accurate and precise results. The near-identical physicochemical properties of this compound to the native analyte allow for superior compensation of matrix effects and other sources of analytical variability. For bioanalytical methods requiring the highest level of confidence and robustness, particularly for regulated studies, the investment in a deuterated internal standard is justified by the enhanced data quality.

References

Performance evaluation of Nateglinide D5 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic agents and their metabolites is paramount. Nateglinide, an amino acid derivative used for the management of type 2 diabetes, and its deuterated analog, Nateglinide D5, which serves as a critical internal standard, are no exception. The choice of mass spectrometry platform can significantly influence the performance of bioanalytical methods. This guide provides an objective comparison of the performance of this compound on two distinct and widely used mass spectrometry systems: a triple quadrupole (QqQ) mass spectrometer and a high-resolution mass spectrometer (HRMS). The information presented herein is synthesized from established principles of bioanalytical method validation and the known performance characteristics of these instrument types, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the anticipated quantitative performance of this compound when analyzed on a typical triple quadrupole mass spectrometer versus a high-resolution mass spectrometer. These values are representative of what can be expected when developing and validating a bioanalytical method for Nateglinide using this compound as an internal standard.

Table 1: Bioanalytical Method Validation Parameters for Nateglinide Quantification using this compound

ParameterTriple Quadrupole (e.g., SCIEX API 4000™)High-Resolution MS (e.g., Thermo Scientific™ Q Exactive™)
Linearity (r²) ≥ 0.995≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Precision (%CV) ≤ 15%≤ 15%
Accuracy (%Bias) ± 15%± 15%
Matrix Effect (%CV) ≤ 15%≤ 15%
Extraction Recovery (%) Consistent and reproducibleConsistent and reproducible
Stability (various conditions) StableStable

Table 2: Mass Spectrometer Specific Parameters for this compound Analysis

ParameterTriple Quadrupole (MRM Mode)High-Resolution MS (Full Scan or SIM Mode)
Precursor Ion (m/z) 323.2323.2316
Product Ion (m/z) 166.1Not applicable (Full scan) or 323.2316 (SIM)
Mass Resolution Unit> 70,000 FWHM
Mass Accuracy Not applicable< 5 ppm
Selectivity High (based on fragmentation)Very High (based on mass accuracy)
Sensitivity Very HighHigh

Experimental Protocols: A Detailed Look into the Methodology

The following are detailed, representative experimental protocols for the quantification of Nateglinide in human plasma using this compound as an internal standard on both a triple quadrupole and a high-resolution mass spectrometer.

Protocol 1: Quantification of Nateglinide in Human Plasma using a Triple Quadrupole Mass Spectrometer

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Nateglinide: 318.2 -> 166.1

    • This compound: 323.2 -> 166.1

Protocol 2: Quantification of Nateglinide in Human Plasma using a High-Resolution Mass Spectrometer

1. Sample Preparation:

  • The sample preparation procedure is identical to that described in Protocol 1.

2. LC-HRMS Conditions:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q Exactive).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS or targeted SIM.

  • Mass Range (Full Scan): m/z 100-500.

  • Resolution: 70,000 FWHM.

  • Targeted m/z (SIM):

    • Nateglinide: 318.2275

    • This compound: 323.2316

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_workflow Comparative Performance Evaluation Workflow start Define Analytical Requirements instrument_selection Select Mass Spectrometers (QqQ and HRMS) start->instrument_selection method_dev Develop and Optimize LC-MS/MS Methods instrument_selection->method_dev validation Perform Method Validation method_dev->validation data_analysis Analyze and Compare Performance Data validation->data_analysis reporting Generate Comparison Guide data_analysis->reporting

Caption: A flowchart outlining the key steps in a comparative performance evaluation of this compound.

cluster_pathway Nateglinide Mechanism of Action: Insulin Secretion Pathway Nateglinide Nateglinide SUR1 Sulfonylurea Receptor 1 (SUR1) Nateglinide->SUR1 Binds to KATP_channel ATP-sensitive Potassium (K-ATP) Channel SUR1->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Promotes

Caption: A simplified signaling pathway illustrating the mechanism of action of Nateglinide in pancreatic beta cells.

Concluding Remarks

Both triple quadrupole and high-resolution mass spectrometers are capable of providing high-quality quantitative data for Nateglinide using this compound as an internal standard. The choice between the two often depends on the specific requirements of the study. Triple quadrupole instruments, operating in MRM mode, generally offer superior sensitivity and are the workhorses for high-throughput quantitative bioanalysis. High-resolution mass spectrometers, on the other hand, provide exceptional selectivity due to their high mass accuracy and resolving power, which can be advantageous in complex biological matrices where interferences are a concern. By understanding the performance characteristics and experimental considerations outlined in this guide, researchers can make informed decisions to select the most appropriate mass spectrometry platform for their Nateglinide bioanalytical needs.

A Comparative Analysis of Nateglinide Pharmacokinetics Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of nateglinide pharmacokinetics in various patient populations, including individuals with renal or hepatic impairment and across different ethnic backgrounds. The data presented is compiled from multiple clinical studies to offer a clear, objective overview of how nateglinide levels are affected by these varying physiological and demographic factors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited studies are provided.

Nateglinide's Mechanism of Action: A Signaling Pathway

Nateglinide is a short-acting insulin secretagogue that lowers blood glucose levels by stimulating insulin release from pancreatic β-cells. Its action is glucose-dependent, meaning it is more effective in the presence of elevated glucose levels. The drug binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in a rapid, short-lived insulin secretion.[1][2][3][4]

Nateglinide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_bloodstream Bloodstream Nateglinide Nateglinide SUR1 SUR1 Nateglinide->SUR1 Binds to KATP_channel K-ATP Channel (Kir6.2) SUR1->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Blood_Glucose Decreased Blood Glucose Insulin_Secretion->Blood_Glucose Results in Experimental_Workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Drug_Administration Single Oral Dose of Nateglinide Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis of Nateglinide Concentration Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2) Bioanalysis->PK_Modeling Statistical_Analysis Statistical Comparison between Groups PK_Modeling->Statistical_Analysis Report_Generation Final Report Generation Statistical_Analysis->Report_Generation

References

Method Transfer for Nateglinide Analysis: A Comparative Guide to Using Nateglinide D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nateglinide, focusing on the benefits of using a deuterated internal standard, Nateglinide D5, versus alternative methods. The information presented is intended to assist in the seamless transfer of analytical methods between laboratories, ensuring data integrity and consistency.

Executive Summary

The robust and reliable quantification of Nateglinide, an oral anti-diabetic agent, is crucial in both clinical and non-clinical studies. The choice of internal standard is a critical factor in the accuracy and precision of bioanalytical methods. This guide details the advantages of employing a stable isotope-labeled internal standard, this compound, in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] This approach is compared with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that utilizes a structurally analogous but non-isotopic internal standard, Gliclazide.[3][4] The use of a deuterated internal standard like this compound is shown to provide superior correction for matrix effects and variability in sample processing, leading to enhanced data quality.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method and internal standard is paramount for achieving accurate and reproducible results in the analysis of Nateglinide. Below is a comparative summary of two prominent methods: an LC-MS/MS method utilizing this compound and an HPLC-UV method using Gliclazide as the internal standard.

ParameterLC-MS/MS with this compoundHPLC-UV with Gliclazide ISHPLC without Internal Standard
Principle High-performance liquid chromatography coupled with tandem mass spectrometry.High-performance liquid chromatography with ultraviolet detection.High-performance liquid chromatography with ultraviolet detection.
Internal Standard This compound (stable isotope-labeled)[1]Gliclazide (structurally similar molecule)Not Applicable
Linearity Range 5 - 2000 ng/mL25 - 2000 ng/mL0.2846 - 1.0125 mg/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL25 ng/mL2.54 µg/mL
Precision (%RSD) <15%<6% (intra- and inter-day)Intra-day and inter-day RSD values within ICH limits
Accuracy (%Recovery) 85-115%102.5 - 105.9%98.78 - 100.76 %
Specificity High (due to MS/MS detection)Moderate (potential for interference from co-eluting compounds)Lower (higher susceptibility to matrix interference)

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below to facilitate replication and method transfer.

Method 1: Nateglinide Analysis using LC-MS/MS with this compound Internal Standard

This method is adapted from established bioanalytical procedures for hypoglycemic agents.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C8 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nateglinide: Precursor ion > Product ion (specific m/z to be determined based on instrumentation).

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation).

  • Gas Temperatures and Pressures: Optimized for the specific instrument.

Method 2: Nateglinide Analysis using HPLC-UV with Gliclazide Internal Standard

This protocol is based on a validated method for the determination of Nateglinide in plasma.

1. Sample Preparation:

  • To 500 µL of plasma, add 50 µL of Gliclazide internal standard solution (10 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1.5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) for liquid-liquid extraction.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance or equivalent with a UV detector.

  • Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.5) and acetonitrile (35:65, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

Visualizing the Method Transfer and Comparison

To aid in the understanding of the method transfer process and the logical comparison between the two analytical approaches, the following diagrams are provided.

MethodTransferWorkflow cluster_transferring_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory T_Lab_Method Validated Analytical Method T_Lab_Training Provide Training & Documentation T_Lab_Method->T_Lab_Training T_Lab_Samples Prepare & Ship Samples T_Lab_Method->T_Lab_Samples T_Lab_Analysis Perform Analysis T_Lab_Method->T_Lab_Analysis R_Lab_Training Receive Training T_Lab_Training->R_Lab_Training R_Lab_Protocol Execute Transfer Protocol T_Lab_Samples->R_Lab_Protocol Comparison Compare Results & Assess Acceptance Criteria T_Lab_Analysis->Comparison R_Lab_Training->R_Lab_Protocol R_Lab_Analysis Perform Parallel Analysis R_Lab_Protocol->R_Lab_Analysis R_Lab_Analysis->Comparison R_Lab_Report Generate Transfer Report Success Successful Method Transfer R_Lab_Report->Success Comparison->R_Lab_Report

Caption: Workflow for the successful transfer of an analytical method between laboratories.

MethodComparison cluster_LCMS LC-MS/MS with this compound cluster_HPLCUV HPLC-UV with Gliclazide LCMS_IS Internal Standard: This compound (Isotopic) LCMS_Adv Advantages: - High Specificity - Excellent Matrix Effect Correction - High Sensitivity LCMS_IS->LCMS_Adv LCMS_Disadv Disadvantages: - Higher Instrument Cost - Requires Specialized Expertise LCMS_IS->LCMS_Disadv HPLC_IS Internal Standard: Gliclazide (Structural Analog) HPLC_Adv Advantages: - Lower Instrument Cost - Widely Available - Simpler Operation HPLC_IS->HPLC_Adv HPLC_Disadv Disadvantages: - Potential for Interference - Less Effective Matrix Correction - Lower Sensitivity HPLC_IS->HPLC_Disadv Nateglinide_Analysis Nateglinide Bioanalysis Nateglinide_Analysis->LCMS_IS Nateglinide_Analysis->HPLC_IS

Caption: Comparison of LC-MS/MS with this compound and HPLC-UV with Gliclazide for Nateglinide analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers significant advantages in terms of specificity, accuracy, and precision for the bioanalysis of Nateglinide. While HPLC-UV methods with alternative internal standards are viable, they are more susceptible to analytical challenges like matrix effects and co-eluting interferences. For method transfer, a clear protocol, thorough training, and parallel analysis are essential to ensure the receiving laboratory can reproduce the method's performance. The choice of method will ultimately depend on the specific requirements of the study, available resources, and the desired level of data quality.

References

Navigating the Regulatory Maze: A Comparative Guide to Isotopic Internal Standard Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and meeting regulatory expectations. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an isotopic internal standard (IS). This guide provides a comprehensive comparison of regulatory guidelines for the validation of methods employing isotopic internal standards, supported by experimental data and detailed protocols to aid in the development of compliant and reliable bioanalytical assays.

The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and other regulatory bodies have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] These guidelines emphasize the importance of a well-characterized and appropriately validated internal standard to compensate for variability during sample processing and analysis.[3] Stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the "gold standard" for quantitative bioanalysis using mass spectrometry due to their close physicochemical properties to the analyte.[4]

Comparing Isotopic Internal Standards: Deuterium vs. Carbon-13 Labeling

The choice of isotope for labeling an internal standard can significantly impact assay performance. The two most common stable isotopes used are deuterium (²H or D) and carbon-13 (¹³C). While both serve to create a mass shift from the analyte, their inherent properties can lead to different analytical outcomes.

FeatureDeuterium (²H) Labeled ISCarbon-13 (¹³C) Labeled ISRationale & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the analyte.Co-elutes perfectly with the unlabeled analyte.¹³C-labeled standards are more likely to experience the identical matrix effects as the analyte, leading to more accurate quantification, especially in complex biological matrices.
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, particularly if the label is on an exchangeable heteroatom.Highly stable and not prone to back-exchange under typical analytical conditions.¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical process.
Potential for Isotopic Interference Lower natural abundance, but in-source fragmentation or H-D exchange can sometimes complicate spectra.The natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to a small contribution to the analyte's mass spectrum if not adequately resolved.Careful selection of the labeled position and a sufficient mass difference (typically ≥ 3 amu) are crucial to minimize cross-talk.
Cost Generally less expensive and more readily available.Typically more expensive due to more complex synthetic routes.The choice may be influenced by budget, but for regulated bioanalysis, the superior performance of ¹³C-labeled standards often justifies the higher cost.

Core Validation Parameters and Regulatory Acceptance Criteria

According to the ICH M10 guideline, a series of validation experiments must be conducted to demonstrate the suitability of the bioanalytical method for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria when using an isotopic internal standard.

Validation ParameterObjectiveGeneral Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.Response of interfering peaks in at least 6 independent blank matrix sources should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.
Calibration Curve To demonstrate the relationship between the analyte concentration and the instrument response over the intended analytical range.At least 75% of non-zero calibration standards should be within ±15% of their nominal concentration (±20% at the LLLOQ). A minimum of 6 non-zero standards should be used.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal values and the reproducibility of the measurements.For at least three analytical runs with quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high), the mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 different matrix lots should not be greater than 15%.
Stability To evaluate the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).The mean concentration of stability QC samples should be within ±15% of the nominal concentration of the baseline samples.
Internal Standard Response Variability To monitor the consistency of the IS response across all samples in an analytical run.The IS response in study samples should be monitored to identify any systemic variability. The FDA provides guidance on investigating and addressing significant IS response variability.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for regulatory submissions. Below are representative protocols for key validation experiments.

Protocol 1: Selectivity and Specificity
  • Objective: To assess the potential for interference from endogenous matrix components at the retention times of the analyte and the isotopic internal standard.

  • Methodology:

    • Obtain blank biological matrix from at least six different individual sources.

    • Process and analyze one replicate of each blank matrix source.

    • Process and analyze one replicate of each blank matrix source spiked with the isotopic internal standard only.

    • Process and analyze one replicate of each blank matrix source spiked with the analyte at the LLOQ concentration and the isotopic internal standard.

    • Visually inspect the chromatograms for any interfering peaks at the retention times of the analyte and IS.

    • Calculate the peak response of any interfering peaks and compare them to the response of the analyte at the LLOQ and the response of the IS.

Protocol 2: Accuracy and Precision
  • Objective: To determine the intra- and inter-day accuracy and precision of the method.

  • Methodology:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low (within 3x of LLOQ), medium, and high.

    • On at least three different days, perform three independent analytical runs.

    • In each run, analyze a full calibration curve and at least five replicates of each QC concentration level.

    • Calculate the concentration of each QC replicate using the calibration curve from that run.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level within each run (intra-day) and across all runs (inter-day).

Protocol 3: Matrix Effect
  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and the isotopic internal standard.

  • Methodology:

    • Obtain blank biological matrix from at least six different individual sources.

    • Prepare three sets of samples for each matrix source:

      • Set 1 (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).

      • Set 2 (Post-extraction Spike): Blank matrix is extracted, and the residue is reconstituted with a solution containing the analyte and IS.

      • Set 3 (Pre-extraction Spike): Blank matrix is spiked with the analyte and IS before extraction.

    • Calculate the Matrix Factor (MF) for the analyte and IS for each source: MF = (Peak area in Set 2) / (Peak area in Set 1).

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).

    • Calculate the %CV of the IS-Normalized Matrix Factor across the different matrix sources.

Visualizing the Validation Workflow and Logic

Understanding the workflow and the logical dependencies between different validation parameters is crucial for designing a comprehensive validation plan.

G cluster_0 Method Development cluster_1 Method Validation Analyte & IS Characterization Analyte & IS Characterization LC-MS/MS Optimization LC-MS/MS Optimization Analyte & IS Characterization->LC-MS/MS Optimization Selectivity Selectivity LC-MS/MS Optimization->Selectivity Calibration_Curve Calibration_Curve Selectivity->Calibration_Curve Accuracy_Precision Accuracy_Precision Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix_Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Final_Validation_Report Final_Validation_Report Stability->Final_Validation_Report

A typical workflow for isotopic internal standard validation.

G cluster_IS Internal Standard Type cluster_Performance Performance Characteristics Deuterated Deuterated (²H) Coelution Chromatographic Co-elution Deuterated->Coelution Partial Stability Isotopic Stability Deuterated->Stability Variable Carbon13 Carbon-13 (¹³C) Carbon13->Coelution Ideal Carbon13->Stability High Accuracy Assay Accuracy Coelution->Accuracy Stability->Accuracy

Logical relationship between IS type and assay performance.

References

Safety Operating Guide

Proper Disposal of Nateglinide D5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Nateglinide D5 in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard laboratory waste management practices.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care, minimizing exposure and contamination risks.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2]

Handling:

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a laboratory fume hood, to prevent inhalation of dust.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols during handling.[1]

This compound: Summary of Key Data

The following table summarizes the key chemical and safety information for this compound. While extensive toxicological data for the deuterated form is not available, it should be handled with the same precautions as the parent compound, Nateglinide.

PropertyValueSource
Chemical Name (2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4- (propan-2- yl)cyclohexyl]formamido}propanoic acid
CAS Number 1227666-13-8
Molecular Formula C19H22D5NO3
Molecular Weight 322.5 g/mol
Physical State Solid
Potential Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. The parent compound, Nateglinide, is suspected of damaging fertility or the unborn child.
Flammability Not flammable or combustible.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, secure packaging, and transfer to a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Disposal of this compound Waste

  • Segregation of Waste:

    • Identify all waste streams containing this compound. This includes pure, unused compound, expired materials, and any items significantly contaminated (e.g., weighing boats, pipette tips, gloves).

    • Segregate this chemical waste from other laboratory waste such as sharps, biological waste, and regular trash.

  • Packaging of Waste:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a non-reactive material.

    • Ensure the container is kept closed when not in use.

  • Labeling of Waste Container:

    • Affix a hazardous waste label to the container.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

    • List any other chemical constituents in the waste container.

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Restrict access to the spill area.

  • Personal Protection:

    • Don the appropriate PPE as described in Section 1 before attempting to clean the spill.

  • Containment and Cleanup:

    • Carefully pick up the spilled solid material without creating dust. Use forceps or a dustpan and brush.

    • For any remaining powder, gently cover with an inert absorbent material (e.g., sand, vermiculite).

    • Place all contaminated materials, including used PPE, into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and plenty of water.

  • Disposal:

    • Dispose of the cleanup materials as hazardous waste, following the protocol in Section 3.

Visual Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_containment Packaging & Storage cluster_disposal Final Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B C Identify this compound Waste (Pure compound, contaminated items) B->C D Segregate from other waste streams C->D E Place in sealed, non-reactive hazardous waste container D->E F Label container clearly: 'Hazardous Waste - this compound' E->F G Store in designated, secure area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Provide Safety Data Sheet (SDS) H->I J Arrange for Pickup and Incineration I->J

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Nateglinide D5

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with Nateglinide D5, a deuterated analog of the hypoglycemic agent Nateglinide, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[3] Therefore, the use of appropriate PPE is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powder. Use in a well-ventilated area or a chemical fume hood.[4]To prevent the inhalation of airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin absorption. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust and splashes.
Body Protection Laboratory coat or impervious clothing.To protect skin and personal clothing from contamination.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize the risk of exposure when handling this compound. Follow these procedural steps:

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a laboratory with mechanical exhaust ventilation, to minimize dust formation and inhalation.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

2. Weighing and Aliquoting:

  • Handle this compound as a solid to avoid creating dust.

  • If weighing the powder, do so within a fume hood on a disposable weigh paper.

  • Use dedicated spatulas and equipment.

3. Solution Preparation:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap containers tightly immediately after use.

4. Post-Handling:

  • Thoroughly clean the work area after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including unused product, empty containers, gloves, and other contaminated disposable items, should be considered hazardous waste.

  • Disposal Method: Do not dispose of this compound in the regular trash or down the drain. It must be disposed of by a licensed professional waste disposal service.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh this compound prep_hood->handling_weigh Proceed to handling handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Work Area handling_solution->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe Final steps post_wash Wash Hands post_remove_ppe->post_wash

Caption: This diagram outlines the key stages for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.